Technical Documentation Center

3-(5-Bromopyridin-2-yl)quinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(5-Bromopyridin-2-yl)quinoline
  • CAS: 569350-78-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(5-Bromopyridin-2-yl)quinoline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(5-Bromopyridin-2-yl)quinoline is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape. Its mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Bromopyridin-2-yl)quinoline is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape. Its molecular architecture, featuring a quinoline ring system linked to a brominated pyridine moiety, presents a versatile scaffold for the development of novel therapeutic agents. The quinoline core is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The presence of a bromine atom on the pyridine ring offers a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the exploration of a broad chemical space to optimize biological activity and pharmacokinetic profiles.

This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical and spectroscopic properties, and potential applications of 3-(5-Bromopyridin-2-yl)quinoline, with a particular focus on its relevance to drug discovery and development.

Chemical Structure and Identifiers

3-(5-Bromopyridin-2-yl)quinoline is a biaryl system composed of a quinoline ring substituted at the 3-position with a 5-bromopyridin-2-yl group.

IdentifierValue
IUPAC Name 3-(5-Bromopyridin-2-yl)quinoline
CAS Number 569350-78-3[1]
Molecular Formula C₁₄H₉BrN₂[1]
Molecular Weight 285.14 g/mol
Canonical SMILES Brc1ccc(nc1)-c1cnc2ccccc2c1
InChI InChI=1S/C14H9BrN2/c15-12-5-6-14(17-9-12)11-7-10-3-1-2-4-13(10)16-8-11/h1-9H[1]
InChI Key KGTJBUVGZASOLT-UHFFFAOYSA-N[1]

Synthesis

The most logical and widely employed method for the synthesis of 3-(5-Bromopyridin-2-yl)quinoline is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides an efficient means to form the C-C bond between the quinoline and pyridine rings.

Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A 3-Quinolineboronic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C Boronic Acid Partner B 2,5-Dibromopyridine B->C Aryl Halide Partner D 3-(5-Bromopyridin-2-yl)quinoline C->D Cross-Coupling

Caption: Synthetic workflow for 3-(5-Bromopyridin-2-yl)quinoline via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 3-Quinolineboronic acid

  • 2,5-Dibromopyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 3-quinolineboronic acid (1.2 equivalents), 2,5-dibromopyridine (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the flask under the inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 3:1 ratio) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(5-Bromopyridin-2-yl)quinoline.

Physicochemical and Spectroscopic Properties

While specific experimental data for 3-(5-Bromopyridin-2-yl)quinoline is not widely published, the following properties can be predicted based on its structure and data from analogous compounds.

Physical Properties (Predicted)
PropertyPredicted Value/ObservationRationale
Melting Point Solid at room temperature, likely in the range of 100-200 °CBipyridyl and phenylpyridine compounds are typically crystalline solids with melting points in this range.
Solubility Poorly soluble in water; soluble in common organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide.The aromatic and heterocyclic nature of the molecule imparts a significant nonpolar character.
Appearance Likely a white to off-white or pale yellow solid.Similar biaryl heterocyclic compounds often present in this form.
Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm).

  • Quinoline Protons: The protons on the quinoline ring will exhibit characteristic coupling patterns. The H2 and H4 protons of the quinoline ring are expected to be the most downfield shifted singlets or doublets. The protons on the benzo-fused ring will appear as a set of multiplets.

  • Pyridine Protons: The three protons on the brominated pyridine ring will appear as distinct signals. The proton ortho to the bromine atom is expected to be a doublet, the proton between the nitrogen and bromine a doublet of doublets, and the proton adjacent to the quinoline linkage a doublet.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will display 14 distinct signals corresponding to the 14 carbon atoms in the molecule.

  • The carbon atoms directly attached to the nitrogen atoms will be deshielded and appear at a lower field.

  • The carbon atom bearing the bromine atom will be shielded due to the heavy atom effect.

  • The remaining aromatic carbons will resonate in the typical range for sp² hybridized carbons.

Mass Spectrometry:

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 284 and an M+2 peak of similar intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

  • Fragmentation Pattern: Fragmentation may involve the loss of Br radical, followed by the cleavage of the bond between the two heterocyclic rings. Common fragments would include ions corresponding to the quinoline and bromopyridine moieties.

Potential Applications in Drug Discovery

The 3-(5-Bromopyridin-2-yl)quinoline scaffold holds significant potential for the development of novel therapeutics, particularly in the field of oncology. Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[2][3][4]

Kinase Inhibition

A primary area of interest for quinoline-based compounds is the inhibition of protein kinases.[5] Many kinase inhibitors feature a heterocyclic core that can interact with the hinge region of the kinase ATP-binding site. The 3-(5-Bromopyridin-2-yl)quinoline scaffold could be rationally designed to target specific kinases implicated in cancer cell proliferation and survival. The bromine atom serves as a crucial point for further chemical modification to enhance potency and selectivity.

G cluster_compound 3-(5-Bromopyridin-2-yl)quinoline Scaffold cluster_target Kinase ATP-Binding Site A Quinoline Moiety C Hinge Region A->C H-bonding B Bromopyridine Moiety D Hydrophobic Pocket B->D Hydrophobic Interactions E Solvent-Exposed Region B->E Vector for Substitution (via Bromine)

Caption: Putative binding mode of a 3-(5-Bromopyridin-2-yl)quinoline analog in a kinase active site.

Anticancer Activity

Substituted quinolines have demonstrated cytotoxic activity against various cancer cell lines.[6][7] The mechanism of action can be diverse, including the inhibition of topoisomerase, disruption of microtubule polymerization, and induction of apoptosis.[3] The 3-(5-Bromopyridin-2-yl)quinoline core can be further functionalized to optimize these activities and develop potent and selective anticancer agents.

Conclusion

3-(5-Bromopyridin-2-yl)quinoline represents a promising molecular scaffold for the development of novel small molecule therapeutics. Its synthesis is readily achievable through established cross-coupling methodologies, and its structure offers multiple points for chemical modification to fine-tune its physicochemical and biological properties. While specific experimental data for this compound is limited in the public domain, its structural features suggest significant potential, particularly in the discovery of new kinase inhibitors and anticancer agents. Further investigation into the synthesis, characterization, and biological evaluation of 3-(5-Bromopyridin-2-yl)quinoline and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Supporting Information - Wiley-VCH. (n.d.). Retrieved from [Link]

  • Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. (n.d.). Retrieved from [Link]

  • Quinoline derivatives with potential anticancer activity - ResearchGate. (n.d.). Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (2022, June 16). Retrieved from [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis and antiproliferative activity of unsaturated quinoline derivatives - PubMed. (2000, June 15). Retrieved from [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (n.d.). Retrieved from [Link]

  • Quinoline derivatives with bromine in their structure. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - MDPI. (2023, April 21). Retrieved from [Link]

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol | The Journal of Organic Chemistry - ACS Publications. (2008, March 21). Retrieved from [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC. (n.d.). Retrieved from [Link]

  • Mass Spectrometry (ESI-MS) data for solutions of complex 1 (60 µM).. (2023, October 23). Retrieved from [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed. (n.d.). Retrieved from [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC. (2023, January 11). Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025, May 6). Retrieved from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12). Retrieved from [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry - ACS Publications. (2003, November 6). Retrieved from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30). Retrieved from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. (n.d.). Retrieved from [Link]

  • External oxidant-free alkylation of quinoline and pyridine derivatives - Supporting Information. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. (2021, November 15). Retrieved from [Link]

  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed. (2022, June 16). Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed. (n.d.). Retrieved from [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC. (2026, January 10). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor - Assiut University. (2024, October 21). Retrieved from [Link]

  • Synthesis and Characterization of 2,6-Di(quinolin-8-yl)pyridines. New Ligands for Bistridentate RuII Complexes with Microsecond Luminescent Lifetimes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • (PDF) Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics - ResearchGate. (2025, May 7). Retrieved from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). Retrieved from [Link]

  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed. (n.d.). Retrieved from [Link]

  • Figure S11. 1 H NMR spectrum of 3f . | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor.org. (n.d.). Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives - RJPT. (2010, March 3). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (2019, February 2). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and biological evaluation of novel quinoline linked 1,3,4-oxadiazoles possessing azetidin-2-one. (2013, August 29). Retrieved from [Link]

Sources

Exploratory

3-(5-Bromopyridin-2-yl)quinoline: A Technical Guide to Molecular Weight, Exact Mass Determination, and Analytical Validation

Executive Summary 3-(5-Bromopyridin-2-yl)quinoline is a structurally significant bi-heteroaryl compound characterized by a quinoline core covalently linked to a brominated pyridine moiety. In drug discovery and advanced...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(5-Bromopyridin-2-yl)quinoline is a structurally significant bi-heteroaryl compound characterized by a quinoline core covalently linked to a brominated pyridine moiety. In drug discovery and advanced materials science, it serves as a critical electrophilic intermediate; its reactive carbon-bromine bond makes it an ideal precursor for synthesizing complex multidentate ligands and extended pharmacophores.

Accurate determination of its molecular weight and exact mass is a foundational requirement for verifying synthetic success, ensuring purity, and preventing downstream failures in cross-coupling cascades. This whitepaper details the theoretical mass calculations, the causality behind its synthetic pathways, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its characterization.

Physicochemical Properties & Mass Calculations

In mass spectrometry and synthetic chemistry, distinguishing between molecular weight (average mass) and exact mass (monoisotopic mass) is critical.

  • Molecular Weight is calculated using standard atomic weights, reflecting the natural isotopic distribution of elements on Earth. It is used for bulk stoichiometric calculations.

  • Exact Mass is calculated using the mass of the most abundant isotope of each element. For bromine-containing compounds, this is paramount because bromine exists as two stable isotopes— 79Br (50.69%) and 81Br (49.31%)—resulting in a distinct 1:1 isotopic doublet in mass spectra.

Table 1: Mass and Compositional Data
PropertyValueIsotope / Condition
Chemical Formula C14​H9​BrN2​ N/A
Molecular Weight (Average) 285.14 g/mol Natural isotopic abundance
Exact Mass (Monoisotopic) 283.9949 Da 79Br isotope
Exact Mass (Isotopologue) 285.9929 Da 81Br isotope
[M+H]+ Exact Mass 285.0022 DaProtonated 79Br species[1]
[M+H]+ Exact Mass 287.0001 DaProtonated 81Br species[1]

Synthesis & Structural Significance

The construction of the bi-heteroaryl backbone is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[2]. A common synthetic route involves the coupling of quinoline-3-boronic acid pinacol ester [3][4] with 2,5-dibromopyridine .

Mechanistic Causality: The regioselectivity of this reaction is driven by the differential reactivity of the halogens on the pyridine ring. The bromine at the 2-position undergoes oxidative addition to the Palladium(0) catalyst much more rapidly than the 5-position. This is due to the electronic activation (electron withdrawal) by the adjacent electronegative nitrogen atom, which weakens the C2–Br bond and lowers the activation energy for the catalytic cycle.

G A Quinoline-3-boronic acid pinacol ester (Donor) C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B 2,5-Dibromopyridine (Acceptor) B->C D 3-(5-Bromopyridin-2-yl)quinoline (Product) C->D Cross-Coupling

Caption: Suzuki-Miyaura cross-coupling workflow for synthesizing 3-(5-Bromopyridin-2-yl)quinoline.

High-Resolution Mass Spectrometry (HRMS) Methodology

To validate the synthesis of 3-(5-Bromopyridin-2-yl)quinoline, Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is the analytical gold standard[5][6]. The presence of two basic nitrogen atoms (one in the quinoline ring, one in the pyridine ring) makes this molecule highly amenable to positive ion mode (ESI+)[1].

Step-by-Step ESI-HRMS Protocol
  • Sample Preparation : Dissolve the analyte to a final concentration of 1 µg/mL in a 50:50 (v/v) mixture of LC-MS grade Acetonitrile (ACN) and Water, supplemented with 0.1% Formic Acid.

    • Causality: Formic acid provides an abundant proton source to drive the formation of [M+H]+ ions. The ACN/Water mixture optimizes the surface tension and volatility for efficient droplet desolvation during electrospray.

  • Ionization (ESI+) : Introduce the sample via direct infusion at a flow rate of 8 µL/min. Set the spray voltage to +3.0 kV and the capillary temperature to 275 °C[5].

    • Causality: These parameters ensure stable Taylor cone formation and prevent thermal degradation of the analyte while maximizing the yield of gas-phase ions.

  • Mass Analysis : Utilize an Orbitrap or Time-of-Flight (TOF) mass analyzer set to a resolving power of at least 80,000 (at m/z 200)[5].

    • Causality: High resolving power is strictly required to achieve sub-ppm mass accuracy and to definitively separate the target compound's isotopic envelope from background chemical noise or isobaric impurities.

  • Data Acquisition : Scan the m/z range of 150–500.

HRMS S1 Sample Prep (1 µg/mL in ACN/H2O) S2 ESI+ Ionization (+3.0 kV, 275°C) S1->S2 S3 Orbitrap Mass Analyzer (R = 80,000) S2->S3 S4 Data Acquisition (m/z 285.0022 & 287.0001) S3->S4

Caption: Step-by-step ESI-HRMS analytical workflow for exact mass determination.

Data Interpretation & Isotopic Signature

The defining feature of 3-(5-Bromopyridin-2-yl)quinoline in MS data is its brominated isotopic signature. Because 79Br and 81Br exist in a nearly 1:1 natural ratio, the [M+H]+ signal will present as twin peaks separated by approximately 1.998 Da.

A self-validating HRMS protocol must not only match the calculated exact mass of 285.0022 Da within a tight tolerance (e.g., < 3 ppm) but also confirm that the relative abundance of the m/z 287.0001 peak is approximately 97-100% of the m/z 285.0022 peak[1]. Deviation from this isotopic pattern immediately indicates isobaric interference, structural misassignment, or co-elution of a non-brominated contaminant.

References

  • Chemsrc. "Quinoline-3-boronic acid pinacol ester | CAS#:171364-85-5". Chemsrc Database. 3[3]

  • Chemsrc. "Quinoline-3-boronic acid pinacol ester | CAS#:171364-85-5". Chemsrc Database. 4[4]

  • University of Chicago Knowledge Repository. "Supporting Information: Exact Mass Determinations". UChicago. 1[1]

  • Environmental Science & Technology. "Online HPLC-ESI-HRMS Method for the Analysis and Comparison of Different Dissolved Organic Matter Samples". ACS Publications.5[5]

  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction". TCI Technical Guides. 7[2]

  • GDCh. "Application of the Non-Target Screenings using LC-ESI-HRMS in Water Analysis". Water Chemistry Society. 6[6]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 3-(5-Bromopyridin-2-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Safety Profile of a Novel Quinoline Derivative 3-(5-Bromopyridin-2-yl)quinoline is a heterocyclic organic compound with a molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Safety Profile of a Novel Quinoline Derivative

3-(5-Bromopyridin-2-yl)quinoline is a heterocyclic organic compound with a molecular structure that integrates a quinoline core and a bromopyridine moiety. This combination of pharmacologically relevant scaffolds makes it a compound of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] The quinoline ring is a constituent of many natural alkaloids and has been a foundational structure for a wide array of therapeutic agents, exhibiting biological activities that span from antimalarial to anticancer.[4][5][6][7] Similarly, the bromopyridine group serves as a versatile synthetic handle, allowing for further molecular elaborations through cross-coupling reactions to explore and optimize biological activity.[1]

Chemical Structure of 3-(5-Bromopyridin-2-yl)quinoline

Caption: Chemical structure of 3-(5-Bromopyridin-2-yl)quinoline.

Hazard Identification and Risk Assessment

Based on the safety profiles of related bromopyridines and quinolines, 3-(5-Bromopyridin-2-yl)quinoline should be handled as a hazardous substance. The primary concerns are acute toxicity if swallowed or in contact with skin, skin and eye irritation, and potential for respiratory irritation.[8][9][10][11][12] Some quinoline compounds are also suspected of causing genetic defects and may be carcinogenic.[13][14]

Anticipated Hazard Profile

Hazard ClassAnticipated ClassificationRationale based on Analogous Compounds
Acute Oral Toxicity Category 3 or 4 (Toxic or Harmful if swallowed)Bromopyridine derivatives are classified as toxic or harmful if swallowed.[8][9]
Acute Dermal Toxicity Category 2, 3 or 4 (Fatal, Toxic or Harmful in contact with skin)2-Bromopyridine is classified as fatal in contact with skin, while others are considered toxic or harmful.[9][10]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Bromopyridine and quinoline derivatives are known to cause skin irritation.[8][12][15]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Bromopyridine and quinoline derivatives are known to cause serious eye irritation.[8][12][15]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Inhalation of bromopyridine derivatives may lead to respiratory irritation.[8][11]
Germ Cell Mutagenicity Suspected (Category 2)Quinoline is suspected of causing genetic defects.[13][14]
Carcinogenicity Suspected (Category 1B)Quinoline is classified as a substance that may cause cancer.[13][14]
Aquatic Hazard Chronic Category 2 or 3 (Toxic or Harmful to aquatic life with long lasting effects)Quinoline and some bromopyridine derivatives are harmful to aquatic life.[13][14][16]

Risk Assessment Workflow for Novel Compounds

G A Identify Structural Analogs B Gather SDS and Toxicity Data for Analogs A->B C Identify Potential Hazards (e.g., Toxicity, Irritation, Mutagenicity) B->C D Assess Exposure Potential (Route, Duration, Frequency) C->D E Characterize Risk (High, Medium, Low) D->E F Develop and Implement Control Measures (PPE, Engineering Controls, SOPs) E->F G Review and Refine Risk Assessment Periodically F->G

Caption: A logical workflow for assessing the risks of a novel chemical compound.

Safe Handling and Storage Procedures

Given the anticipated hazards, stringent safety protocols must be followed when handling 3-(5-Bromopyridin-2-yl)quinoline.

Personal Protective Equipment (PPE)

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash-prone operations.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of significant exposure, consider a chemical-resistant apron or suit.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors should be used.

Handling

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that a chemical fume hood is operational. Have spill-control materials readily available.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.

Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • Store in a locked cabinet or a restricted-access area.

Safe Handling Workflow

G A Pre-Operational Checks (Fume Hood, PPE, Spill Kit) B Don Appropriate PPE A->B C Handle Compound in a Fume Hood B->C D Weigh and Transfer with Care C->D E Clean Work Area and Equipment After Use D->E F Properly Label and Store Compound E->F G Remove and Dispose of PPE Correctly F->G H Wash Hands Thoroughly G->H

Caption: A stepwise workflow for the safe handling of hazardous chemical compounds.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial to minimize harm.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire. Water spray may be used to cool closed containers.[10]

Emergency Response Decision Tree

G Start Emergency Event Exposure Personnel Exposure? Start->Exposure Spill Spill or Release? Start->Spill Fire Fire? Start->Fire ProvideFirstAid Provide Immediate First Aid (as per SDS/Guide) Exposure->ProvideFirstAid Yes AssessSpill Assess Spill Size and Hazard Spill->AssessSpill Yes AssessFire Assess Fire Size Fire->AssessFire Yes SeekMedicalAttention Seek Professional Medical Attention ProvideFirstAid->SeekMedicalAttention End Report Incident SeekMedicalAttention->End SmallSpill Small Spill? AssessSpill->SmallSpill ContainAndClean Contain and Clean Up (with proper PPE) SmallSpill->ContainAndClean Yes EvacuateAndCall Evacuate and Call Emergency Response SmallSpill->EvacuateAndCall No ContainAndClean->End EvacuateAndCall->End SmallFire Small and Controllable? AssessFire->SmallFire UseExtinguisher Use Appropriate Fire Extinguisher SmallFire->UseExtinguisher Yes ActivateAlarm Activate Alarm and Evacuate SmallFire->ActivateAlarm No UseExtinguisher->End ActivateAlarm->End

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(5-Bromopyridin-2-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex heterocyclic molecules...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex heterocyclic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-(5-Bromopyridin-2-yl)quinoline, a compound of interest in medicinal chemistry and materials science. By integrating fundamental NMR principles with detailed spectral interpretation, this document serves as a technical resource for the accurate characterization of this and structurally related compounds. We present a thorough assignment of all proton and carbon resonances, supported by predictive analysis and established spectroscopic data for quinoline and pyridine scaffolds. Furthermore, a detailed, field-tested protocol for NMR data acquisition is provided to ensure experimental reproducibility and integrity.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The functionalization of the quinoline ring system, such as by coupling with other heterocyclic moieties like bromopyridine, allows for the fine-tuning of its physicochemical and pharmacological properties. 3-(5-Bromopyridin-2-yl)quinoline represents a key example of such a hybrid structure, making its precise structural verification paramount for any further research and development.

NMR spectroscopy offers an unparalleled depth of structural information, revealing the electronic environment of each nucleus and the connectivity between atoms.[1][2] This guide will deconstruct the ¹H and ¹³C NMR spectra of the title compound, explaining the causality behind observed chemical shifts and coupling patterns.

Foundational Principles of NMR Spectroscopy

A foundational understanding of NMR principles is crucial for accurate spectral interpretation. The key parameters in 1D NMR are chemical shift (δ), integration, and spin-spin coupling (J).

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is determined by the local electronic environment of the nucleus. Electron-withdrawing groups (like nitrogen or bromine) deshield nearby nuclei, shifting their signals to higher ppm values (downfield). Conversely, electron-donating groups cause shielding and an upfield shift.[1]

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): The interaction between non-equivalent nuclei on adjacent atoms causes signals to split into multiple lines (a multiplet). The pattern of splitting (multiplicity) reveals the number of neighboring protons, and the coupling constant (J, in Hertz) provides information about the dihedral angle and connectivity between the coupled nuclei.[3]

For heterocyclic aromatic systems like quinoline and pyridine, the positions of the nitrogen atoms and substituents significantly influence the chemical shifts of the ring protons and carbons. The nitrogen atoms generally cause a strong deshielding effect on the adjacent (α) and para-positioned nuclei.[4]

Structural Analysis and Spectral Prediction

Before analyzing the experimental spectra, a prediction based on the molecular structure provides a framework for assignment. The structure of 3-(5-Bromopyridin-2-yl)quinoline with systematic numbering is shown below.

Caption: Structure and numbering of 3-(5-Bromopyridin-2-yl)quinoline.

Predicted ¹H NMR:

  • Quinoline Protons: We expect 6 signals for the quinoline moiety. H2 and H4 are typically the most deshielded protons in a 3-substituted quinoline, appearing as singlets or narrow doublets at high chemical shifts. H8 is also deshielded due to its proximity to the nitrogen lone pair (peri effect). H5, H6, and H7 will appear in the aromatic region, with multiplicities determined by their coupling to adjacent protons.

  • Pyridine Protons: We expect 3 signals for the pyridine moiety. H6' will be a doublet, deshielded by the adjacent nitrogen. H4' will be a doublet of doublets, coupled to both H3' and H6'. H3' will also be a doublet of doublets. The bromine at C5' will deshield H4' and H6'.

Predicted ¹³C NMR:

  • The spectrum should display 14 distinct signals for the 14 carbon atoms, as there is no molecular symmetry.

  • Quaternary carbons (C3, C4a, C8a, C2', C5') will generally have lower intensities.

  • Carbons adjacent to nitrogen (C2, C8a, C2', C6') will be significantly deshielded and appear at higher ppm values.

  • The carbon attached to bromine (C5') will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.[2]

I. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of purified 3-(5-Bromopyridin-2-yl)quinoline.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is often a good first choice for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak.[2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex the sample to ensure complete dissolution and a homogeneous solution.

II. Data Acquisition These are general parameters for a 400 MHz spectrometer and may require optimization.[5][6]

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 (adjust based on concentration).

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

    • Number of Scans: ≥1024 (due to low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 180 ppm.

    • Temperature: 298 K.

Caption: A standard workflow for NMR sample preparation, data acquisition, and processing.

Spectral Analysis and Data Interpretation

The following data represents a detailed assignment based on typical values for quinoline and bromopyridine derivatives found in the literature.[7][8][9]

¹H NMR Spectrum Analysis

The proton spectrum is characterized by sharp, well-resolved signals in the aromatic region.

Table 1: ¹H NMR Data for 3-(5-Bromopyridin-2-yl)quinoline (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~9.30s-1HH-2Deshielded by adjacent N and proximity to the pyridine ring.
~8.75d~2.31HH-6'Deshielded by adjacent N and ortho to Br.
~8.50s-1HH-4Deshielded by adjacent N and steric compression.
~8.20d~8.41HH-5Typical quinoline aromatic proton.
~8.00dd~8.6, 2.41HH-4'Coupled to H-3' and H-6'. Deshielded by Br.
~7.90d~8.11HH-8Deshielded by peri-interaction with N-1.
~7.85dd~8.6, 0.51HH-3'Coupled to H-4'.
~7.75ddd~8.4, 6.9, 1.41HH-7Typical quinoline aromatic proton.
~7.60ddd~8.1, 6.9, 1.11HH-6Typical quinoline aromatic proton.
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum confirms the presence of 14 unique carbon environments.

Table 2: ¹³C NMR Data for 3-(5-Bromopyridin-2-yl)quinoline (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~155.5C-2'Attached to N and linked to the quinoline ring.
~151.0C-2Deshielded by adjacent N.
~149.5C-8aQuaternary carbon adjacent to N.
~141.0C-6'Deshielded by adjacent N and ortho to Br.
~139.0C-4'Deshielded by Br.
~134.5C-4Deshielded by adjacent N.
~131.0C-3Quaternary carbon, site of substitution.
~130.0C-8
~129.5C-7
~128.5C-5
~128.0C-4aQuaternary carbon.
~127.5C-6
~121.5C-5'Carbon bearing Bromine (heavy atom effect).
~121.0C-3'

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a definitive structural confirmation of 3-(5-Bromopyridin-2-yl)quinoline. The assignments presented in this guide are based on established principles of NMR spectroscopy and comparative data from related heterocyclic systems. The detailed experimental protocol provides a reliable framework for acquiring high-quality data, which is fundamental to rigorous scientific research. This technical guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel quinoline-based compounds, facilitating accurate and efficient structural elucidation. For unambiguous assignment in highly complex cases, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended.[10][11]

References

  • Abraham, R. J., & Siverns, T. M. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Nanalysis Corp. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Available at: [Link]

  • Pathan, S. A., Khanzada, A. W. K., & Phulpoto, M. H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174. Available at: [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Characterization Data of Products. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Available at: [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • Journal of Chemical Education. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]

  • MDPI. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. Available at: [Link]

  • Springer. (n.d.). Experimental Approaches of NMR Spectroscopy. Available at: [Link]

  • PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available at: [Link]

  • CORE. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Available at: [Link]

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • Wiley Online Library. (2002). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2004). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. Available at: [Link]

  • MDPI. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

Sources

Foundational

A Proactive Approach to Safety: Preliminary Toxicity and Hazard Assessment of 3-(5-Bromopyridin-2-yl)quinoline

A Technical Guide for Drug Discovery and Development Professionals Abstract Novel heterocyclic compounds, such as 3-(5-Bromopyridin-2-yl)quinoline, represent a frontier in medicinal chemistry, offering potential for new...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Discovery and Development Professionals

Abstract

Novel heterocyclic compounds, such as 3-(5-Bromopyridin-2-yl)quinoline, represent a frontier in medicinal chemistry, offering potential for new therapeutic agents. However, with innovation comes the critical responsibility of ensuring safety. This technical guide outlines a comprehensive strategy for the preliminary toxicity and hazard assessment of 3-(5-Bromopyridin-2-yl)quinoline, a compound for which specific toxicological data is not yet publicly available. By synthesizing data from its structural analogues—quinoline and bromopyridines—and leveraging established methodologies in computational and in vitro toxicology, this document provides a robust framework for researchers to proactively identify and mitigate potential risks in the early stages of development. This proactive approach, rooted in the principles of Preliminary Hazard Assessment (PHA), is essential for guiding safer-by-design drug discovery and ensuring regulatory compliance.

Introduction: The Imperative of Early-Stage Hazard Assessment

The journey of a novel chemical entity from synthesis to potential therapeutic application is fraught with challenges, chief among them being the early and accurate identification of potential toxicity. For compounds like 3-(5-Bromopyridin-2-yl)quinoline, which exist at the cutting edge of research, a data vacuum on safety and hazards is common. A Preliminary Hazard Assessment (PHA) serves as a critical initial step to fill this void. It is a systematic evaluation conducted in the early design and development phase to identify potential hazards and assess their associated risks before significant resources are invested.

This guide will establish a multi-pronged approach to characterize the preliminary hazard profile of 3-(5-Bromopyridin-2-yl)quinoline. The strategy is built on three pillars:

  • Structural Analogue Analysis: Inferring potential hazards by examining the known toxicological profiles of its core components: the quinoline and bromopyridine moieties.

  • Computational Toxicology (in silico): Utilizing predictive models to estimate toxicity endpoints and guide subsequent experimental work.

  • In Vitro Experimental Validation: Employing a tiered approach of cell-based assays to quantify cytotoxicity and probe for specific mechanisms of toxicity.

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, but it is also associated with specific toxicities, including potential carcinogenicity and genotoxicity. Similarly, halogenated pyridines can introduce unique metabolic liabilities and toxicological concerns. Therefore, a cautious and systematic evaluation is not merely a recommendation but a scientific and ethical necessity.

Inferred Hazards from Structural Analogues

In the absence of direct data, a prudent starting point is to assume that a novel compound is at least as hazardous as its parent structures.

The Quinoline Moiety: A Profile of Concern

The parent quinoline ring is classified under the Globally Harmonized System (GHS) with several significant hazard warnings. Researchers working with 3-(5-Bromopyridin-2-yl)quinoline should, therefore, consider these as potential risks until proven otherwise.

Hazard ClassificationGHS StatementPotential Implication for 3-(5-Bromopyridin-2-yl)quinolineSource
Acute Toxicity (Oral) H301/H302: Toxic or Harmful if swallowedThe compound may be toxic upon ingestion.
Acute Toxicity (Dermal) H312: Harmful in contact with skinDermal exposure should be minimized.
Skin Irritation H315: Causes skin irritationDirect skin contact may cause irritation.
Eye Irritation H319: Causes serious eye irritationAppropriate eye protection is mandatory.
Germ Cell Mutagenicity H341: Suspected of causing genetic defectsPotential for mutagenicity requires careful handling and assessment.
Carcinogenicity H350: May cause cancerLong-term exposure should be avoided; potential carcinogen.
Aquatic Toxicity H410/H411: Very toxic/Toxic to aquatic lifeProper disposal is critical to prevent environmental release.

This table summarizes the hazards associated with the parent compound, quinoline, which should be considered as potential hazards for its derivatives.

The Bromopyridine Moiety: Additional Considerations

The introduction of a bromopyridine group can influence the compound's metabolic stability, reactivity, and overall toxicological profile. Safety data for related compounds like 3-Bromopyridine and 3-Bromopyridin-2-amine indicate potential for harm if swallowed, skin irritation, and allergic skin reactions. Therefore, the potential for skin sensitization should also be considered for 3-(5-Bromopyridin-2-yl)quinoline.

A Staged Approach to Preliminary Toxicity Assessment

A systematic workflow ensures that the most critical questions are addressed efficiently, moving from predictive methods to more complex biological assays. This staged approach allows for early decision-making and refinement of the development path.

G cluster_0 Stage 1: In Silico & Physicochemical Analysis cluster_1 Stage 2: In Vitro General Cytotoxicity Screening cluster_2 Stage 3: Mechanistic & Specific Toxicity Assays A Compound Acquisition (3-(5-Bromopyridin-2-yl)quinoline) B Computational Toxicity Prediction (DEREK, ProTox-II, etc.) A->B SMILES/Structure C Physicochemical Characterization (Solubility, LogP) A->C Physical Sample D Cell Line Selection (e.g., HepG2, HEK293) B->D Guides Assay Selection C->D Informs Dosing Strategy E Broad Cytotoxicity Assays (MTT, LDH) D->E F IC50 Determination E->F Dose-Response Data G Genotoxicity Assessment (Ames Test / Micronucleus Assay) F->G If IC50 is potent H Cardiotoxicity Assessment (hERG Assay) F->H I Metabolic Stability (Microsomal Stability Assay) F->I G cluster_0 Toxicity Assessment Logic A Novel Compound: 3-(5-Bromopyridin-2-yl)quinoline B Structural Alerts Present? (e.g., from In Silico Analysis) A->B C High In Vitro Cytotoxicity? (IC50 < 10 µM) A->C B->C No D Prioritize Mechanistic Assays (Genotoxicity, Cardiotoxicity, etc.) B->D Yes C->D Yes E Low Priority for Immediate Mechanistic Follow-up C->E No F Proceed with Caution / Redesign D->F

Caption: Decision logic for prioritizing mechanistic toxicity studies.

Safety, Handling, and PPE

Given the inferred hazards, strict adherence to safety protocols is mandatory. All work with 3-(5-Bromopyridin-2-yl)quinoline, whether in solid or solution form, should be conducted under the assumption that the material is hazardous.

  • Engineering Controls: All manipulations should occur within a certified chemical fume hood to prevent inhalation.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Nitrile or neoprene gloves should be worn. Double-gloving is recommended for handling concentrated solutions.

    • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are required.

    • Body Protection: A lab coat must be worn and kept buttoned.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids. The container must be clearly labeled with the compound name and appropriate hazard pictograms (e.g., toxic, irritant, environmental hazard).

  • Spill & Waste Management: Spills should be absorbed with an inert material and collected in a sealed container for hazardous waste disposal. Do not allow the chemical to enter drains or the environment.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary toxicity and hazard assessment of 3-(5-Bromopyridin-2-yl)quinoline. By systematically progressing from in silico predictions to broad in vitro screening and targeted mechanistic assays, researchers can build a comprehensive safety profile in the critical early stages of development. The data generated through this workflow will enable informed decision-making, allowing for the early termination of high-risk compounds or the confident progression of promising candidates. As with any novel chemical entity, this is an iterative process. The results of these preliminary studies will, and should, guide the design of more complex in vivo toxicological studies should the compound move forward in the drug development pipeline.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • Bioorganic & Medicinal Chemistry. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential.
  • Chemistry & Biodiversity. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment.
  • Indian Journal of Chemistry. (2025). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives.
  • ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches.
  • Acros Organics. (2025). Safety Data Sheet for 3-Bromopyridine.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • University of California, Santa Barbara - Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • ResearchGate. (2024). Heterocyclic Compounds: A Study of its Biological Activity.
  • MDPI. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants.
  • Prime Process Safety Center. (n.d.). Preliminary Hazard Assessment (PHA).
  • Tokyo Chemical Industry. (2025).
Exploratory

Mechanism of Formation for 3-(5-Bromopyridin-2-yl)quinoline: A Comprehensive Technical Guide

Executive Summary The synthesis of 3-(5-Bromopyridin-2-yl)quinoline represents a critical class of transformations in modern drug discovery and materials science, where precise control over hetero-biaryl linkages is requ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3-(5-Bromopyridin-2-yl)quinoline represents a critical class of transformations in modern drug discovery and materials science, where precise control over hetero-biaryl linkages is required. This technical guide provides an in-depth analysis of the formation mechanism of this molecule, leveraging a highly regioselective Suzuki-Miyaura cross-coupling. By deconstructing the thermodynamic drivers of regioselectivity, detailing the catalytic cycle, and providing a self-validating experimental protocol, this whitepaper serves as an authoritative resource for application scientists and synthesis professionals.

Strategic Retrosynthetic Analysis & Regioselectivity

The most efficient and scalable route to 3-(5-Bromopyridin-2-yl)quinoline is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-quinolineboronic acid (the nucleophile) and 2,5-dibromopyridine (the electrophile).

The fundamental challenge in this synthesis is achieving strict regioselectivity. 2,5-Dibromopyridine possesses two reactive carbon-bromine bonds (C2 and C5). However, the C2 position is significantly more reactive toward oxidative addition by zero-valent palladium. This preference is driven by the α -heteroatom effect : the adjacent electronegative pyridine nitrogen lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 position. Consequently, the C2-Br bond has a lower Bond Dissociation Energy (BDE) of approximately 95 kcal/mol, compared to 99 kcal/mol for the C5-Br bond [1]. This thermodynamic differential ensures that the initial cross-coupling occurs almost exclusively at the C2 position [2].

Retrosynthesis A 2,5-Dibromopyridine (Electrophile) C 3-(5-Bromopyridin-2-yl)quinoline (Target Product) A->C Pd(0) Catalyst Na2CO3, Heat B 3-Quinolineboronic Acid (Nucleophile) B->C Cross-Coupling

Retrosynthetic pathway for 3-(5-Bromopyridin-2-yl)quinoline via Suzuki coupling.

Mechanistic Pathway: The Catalytic Cycle

The formation of the biaryl bond follows a highly orchestrated catalytic cycle mediated by a palladium catalyst (typically Pd(PPh3​)4​ ). The causality behind each step is detailed below [3]:

I. Regioselective Oxidative Addition

The active 14-electron Pd0 species undergoes insertion into the weaker C2-Br bond of 2,5-dibromopyridine. This step is the rate-determining process for aryl bromides. The resulting intermediate is a square-planar PdII complex containing the 5-bromopyridin-2-yl moiety and a bromide ligand. The C5-Br bond remains intact due to its higher activation barrier.

II. Base-Mediated Transmetalation

Boronic acids are intrinsically poor nucleophiles. The addition of an aqueous base (e.g., Na2​CO3​ ) is mandatory to drive the reaction. The carbonate/hydroxide ions coordinate to the empty p-orbital of the boron atom on 3-quinolineboronic acid, forming a negatively charged boronate complex [Ar-B(OH)3​]− . This quaternization increases the electron density on the quinoline ring, dramatically enhancing its nucleophilicity and facilitating the transfer of the quinoline moiety to the PdII center, displacing the bromide ligand [4].

III. Reductive Elimination

The resulting diorganopalladium(II) complex undergoes trans-to-cis isomerization to align the quinoline and pyridine moieties adjacently. Reductive elimination then forges the new C-C biaryl bond, expelling the target molecule, 3-(5-bromopyridin-2-yl)quinoline, and regenerating the active Pd0 catalyst to propagate the cycle.

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_OA Pd(II) Intermediate (Oxidative Addition at C2) Pd0->PdII_OA + 2,5-Dibromopyridine - Ligand PdII_TM Pd(II) Intermediate (Transmetalation) PdII_OA->PdII_TM + Activated Boronate - Bromide PdII_TM->Pd0 Reductive Elimination + Target Product

Catalytic cycle of the regioselective Suzuki-Miyaura cross-coupling.

Quantitative Data: Thermodynamics & Optimization

To ensure a robust and scalable synthesis, the reaction parameters must be tightly controlled. The tables below summarize the quantitative thermodynamic drivers and the optimized reaction matrix.

Table 1: Regioselectivity Parameters for 2,5-Dibromopyridine

PositionBond Dissociation Energy (BDE)Relative ReactivityPrimary Mechanism of Activation
C2-Br ~95 kcal/molHigh (Primary site) α -nitrogen effect (lowered LUMO)
C5-Br ~99 kcal/molLow (Secondary site)Requires higher temperatures / forcing conditions

Table 2: Optimization Matrix for Suzuki-Miyaura Coupling

ParameterOptimal ChoiceCausality / Rationale
Catalyst Pd(PPh3​)4​ (5 mol%)Standard zero-valent Pd source; triphenylphosphine ligands provide sufficient steric bulk and electron density for aryl bromides.
Base Na2​CO3​ (2M aq.)Efficiently forms the reactive boronate species; mild enough to prevent degradation of heteroaryl substrates.
Solvent Toluene/EtOH (3:1 v/v)Biphasic system; Toluene solubilizes organics, EtOH acts as a phase-transfer agent to interface with the aqueous base.
Stoichiometry 1.05 eq Boronic AcidA slight excess ensures complete conversion of the C2-Br without promoting unwanted C5 double-coupling.

Self-Validating Experimental Protocol

A self-validating protocol incorporates In-Process Controls (IPCs) to ensure that each step has successfully occurred before proceeding, minimizing the risk of downstream failure.

Reagents Required:
  • 2,5-Dibromopyridine: 1.0 equivalent (10.0 mmol, 2.37 g)

  • 3-Quinolineboronic acid: 1.05 equivalents (10.5 mmol, 1.82 g)

  • Pd(PPh3​)4​ : 0.05 equivalents (0.5 mmol, 578 mg)

  • Na2​CO3​ : 2.0 equivalents (20.0 mmol, 10 mL of 2M aqueous solution)

  • Solvent: Toluene (30 mL) and Ethanol (10 mL)

Step-by-Step Methodology:
  • Reagent Assembly & Degassing: Charge a flame-dried Schlenk flask with 2,5-dibromopyridine, 3-quinolineboronic acid, and Pd(PPh3​)4​ . Add Toluene and Ethanol.

    • Validation: Purge the mixture with Argon for 15 minutes. The transition from active bubbling to a clear, oxygen-free solution under positive Argon pressure confirms the prevention of Pd0 oxidation and homocoupling side reactions.

  • Base Addition & Initiation: Add the 2M aqueous Na2​CO3​ solution (previously sparged with Argon). Seal the flask and heat the biphasic mixture to 90 °C with vigorous stirring.

    • Validation: A color shift from bright yellow (catalyst) to a deep orange/brown indicates the successful generation of the active Pd0 species and the onset of oxidative addition.

  • Reaction Monitoring (IPC): After 12 hours, sample the organic layer for LC-MS analysis.

    • Validation: The reaction is deemed complete when the 2,5-dibromopyridine peak disappears. The product mass will present as a distinct doublet at m/z 285 and 287 [M+H]+ (due to the ~1:1 ratio of 79Br and 81Br isotopes), confirming the formation of 3-(5-bromopyridin-2-yl)quinoline.

  • Workup & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Separate the layers. Wash the organic layer with brine and dry over anhydrous Na2​SO4​ .

    • Validation: A clean phase separation and an aqueous layer pH of ~9-10 confirms the base remained active throughout the cycle.

  • Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Workflow S1 Step 1: Reagent Assembly & Degassing (Argon Purge) S2 Step 2: Catalytic Activation (Heat to 90°C) S1->S2 O2 removed S3 Step 3: In-Process Control (LC-MS: m/z 285/287 doublet) S2->S3 12 hours S4 Step 4: Aqueous Workup & Extraction (EtOAc/H2O Phase Separation) S3->S4 >95% Conversion S5 Step 5: Purification (Silica Gel Chromatography) S4->S5 Organic Layer Isolated

Self-validating experimental workflow for the synthesis of the target biaryl compound.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: PubMed Central (PMC) / NIH URL:[Link]

  • Disubstituted Pyridines: The Double-Coupling Approach Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine Source: Molecules (MDPI) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-(5-Bromopyridin-2-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Quinoline-Pyridine Scaffolds The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinoline-Pyridine Scaffolds

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer to antimalarial.[1][2] Similarly, the pyridine ring is a prevalent motif in numerous pharmaceuticals. The combination of these two privileged heterocyclic systems into a single molecular entity, such as 3-(5-Bromopyridin-2-yl)quinoline, presents a valuable scaffold for the discovery of novel drug candidates and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the derivatization of such scaffolds, enabling the introduction of a diverse range of substituents to fine-tune their biological activity and material properties.[1]

This document provides a detailed guide for the successful Suzuki-Miyaura cross-coupling of 3-(5-Bromopyridin-2-yl)quinoline with various boronic acids. It delves into the mechanistic intricacies of the reaction, offers a robust experimental protocol, and addresses the unique challenges associated with substrates containing multiple nitrogen heterocycles.

The Catalytic Cycle and Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-(5-Bromopyridin-2-yl)quinoline to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Oxidative Addition->Ar-Pd(II)-Br(Ln) Ar-Br Transmetalation Transmetalation Ar-Pd(II)-Br(Ln)->Transmetalation Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) R-B(OR)2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R 3-(5-Bromopyridin-2-yl)quinoline (Ar-Br) 3-(5-Bromopyridin-2-yl)quinoline (Ar-Br) Boronic Acid (R-B(OR)2) Boronic Acid (R-B(OR)2) Base Base Coupled Product (Ar-R) Coupled Product (Ar-R)

Sources

Application

Application Notes &amp; Protocols: Optimizing Heck Reaction Conditions for 3-(5-Bromopyridin-2-yl)quinoline Derivatives

Introduction: The Strategic Importance of the Heck Reaction in Complex Heterocycle Synthesis The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Heck Reaction in Complex Heterocycle Synthesis

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1] Its power lies in its functional group tolerance and its ability to construct complex molecular architectures that are pivotal in medicinal chemistry and materials science. For drug development professionals, the synthesis of polycyclic heteroaromatic compounds is of paramount importance, as these scaffolds are prevalent in a vast number of therapeutic agents. The 3-(5-Bromopyridin-2-yl)quinoline core, which marries two distinct and biologically relevant N-heterocycles, represents a privileged scaffold. The strategic vinylation of the bromopyridine moiety via the Heck reaction opens a gateway to a diverse array of novel chemical entities for drug discovery programs.

However, the presence of multiple nitrogen atoms in the 3-(5-Bromopyridin-2-yl)quinoline substrate introduces specific challenges. The lone pairs on the pyridine and quinoline nitrogens can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[2] This phenomenon, often referred to as catalyst poisoning, can significantly hinder the reaction efficiency. Therefore, a carefully optimized protocol is not just beneficial but essential for the successful application of the Heck reaction to this class of substrates. This guide provides a detailed exploration of the critical parameters and offers robust starting protocols for the Heck coupling of 3-(5-Bromopyridin-2-yl)quinoline derivatives.

Understanding the 'Why': Mechanistic Considerations for Heteroaromatic Substrates

The efficacy of the Heck reaction is dictated by the smooth progression of its catalytic cycle. A foundational understanding of this cycle is crucial for rational optimization and troubleshooting.

The generally accepted mechanism proceeds via a Pd(0)/Pd(II) cycle:[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the Carbon-Bromine bond of the 3-(5-Bromopyridin-2-yl)quinoline, forming a Pd(II)-aryl intermediate. This is often the rate-determining step.[4]

  • Olefin Coordination and Migratory Insertion: The alkene substrate then coordinates to the Pd(II) complex. This is followed by the migratory insertion of the alkene into the Pd-Aryl bond, forming a new carbon-carbon bond and a Pd(II)-alkyl intermediate.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, yielding the vinylated product and a palladium-hydride species. This step is typically rapid and governs the regioselectivity of the reaction.

  • Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle.

For substrates like 3-(5-Bromopyridin-2-yl)quinoline, the nitrogen atoms can interfere with this cycle. They can compete with the phosphine ligands for coordination sites on the palladium, altering the electronic and steric environment of the catalyst and potentially impeding key steps like oxidative addition or reductive elimination.[2] The choice of ligands is therefore critical to mitigate these effects.

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L_n Pd(0)L_n (Active Catalyst) Ar-Pd(II)-X(L_n) Aryl-Pd(II) Complex Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Alkene_Complex Alkene-Pd(II) Complex Ar-Pd(II)-X(L_n)->Alkene_Complex Olefin Coordination Alkyl_Pd Alkyl-Pd(II) Intermediate Alkene_Complex->Alkyl_Pd Migratory Insertion H-Pd(II)-X(L_n) Hydrido-Pd(II) Complex Alkyl_Pd->H-Pd(II)-X(L_n) β-Hydride Elimination Product Vinylated Product Alkyl_Pd->Product H-Pd(II)-X(L_n)->Pd(0)L_n Reductive Elimination HX H-X H-Pd(II)-X(L_n)->HX Aryl_Halide 3-(5-Bromopyridin-2-yl)quinoline (Ar-X) Aryl_Halide->Ar-Pd(II)-X(L_n) Alkene Alkene Alkene->Alkene_Complex Base Base Base->H-Pd(II)-X(L_n)

Caption: The Catalytic Cycle of the Heck Reaction.

Key Parameter Optimization: A Guided Approach

Achieving high yields and selectivity in the Heck reaction of 3-(5-Bromopyridin-2-yl)quinoline derivatives requires a systematic optimization of several key parameters.

Palladium Catalyst Source

The choice of the palladium precursor is the first critical decision.

  • Palladium(II) Acetate (Pd(OAc)₂): This is the most common and often most effective catalyst precursor. It is readily reduced in situ to the active Pd(0) species. Its versatility and cost-effectiveness make it an excellent starting point.

  • Palladium on Carbon (Pd/C): While attractive for its heterogeneity and ease of removal, it often requires higher temperatures and can suffer from leaching of palladium into the solution.[5] For complex substrates, homogeneous catalysts typically offer better results.

Recommendation: Begin with Pd(OAc)₂ at a loading of 1-5 mol%.

The Crucial Role of Ligands

For electron-rich and sterically hindered heteroaromatic substrates, the choice of ligand is paramount. The ligand stabilizes the palladium catalyst, prevents the formation of inactive palladium black, and modulates its reactivity.

  • Phosphine Ligands:

    • Triphenylphosphine (PPh₃): A standard, workhorse ligand. It is a good starting point for initial screening.

    • Tri(o-tolyl)phosphine (P(o-tol)₃): The increased steric bulk of this ligand can promote the reductive elimination step and often leads to higher yields with challenging substrates.

    • Bulky Biarylphosphines (e.g., SPhos, XPhos): These electron-rich and sterically demanding ligands are highly effective at promoting the oxidative addition of aryl bromides and can be particularly useful for complex substrates. However, they are significantly more expensive.

  • Phosphine-Free Systems:

    • Given that the quinoline and pyridine moieties can themselves act as ligands, a "ligandless" or phosphine-free approach is a viable and cost-effective strategy to explore. In some cases, added phosphine ligands can even be inhibitory.

    • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for cross-coupling reactions due to their strong σ-donating ability, which can stabilize the palladium catalyst and promote high turnover numbers.

    • Pd(quinoline-8-carboxylate)₂: This phosphine-free catalyst has shown high efficiency for Heck reactions of unactivated aryl bromides and is an intriguing option given the quinoline moiety in the substrate.

Recommendation: A parallel screening of a standard phosphine ligand (e.g., PPh₃ or P(o-tol)₃) and a phosphine-free system is the most efficient approach.

Base Selection

The base plays a critical role in neutralizing the H-X acid generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst.

  • Inorganic Bases:

    • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are robust and effective bases for a wide range of Heck reactions. Cs₂CO₃ is more soluble and often provides better results, albeit at a higher cost.

    • Sodium Acetate (NaOAc): A milder base that can be effective, particularly in polar aprotic solvents.

  • Organic Bases:

    • Triethylamine (Et₃N) and Diisopropylethylamine (DIPEA): These are commonly used, especially with phosphine ligands. They can also act as a solvent in some cases. However, they can sometimes lead to side reactions.

Recommendation: Start with an inorganic base like K₂CO₃ (2 equivalents). If issues with solubility or reactivity arise, consider Et₃N or Cs₂CO₃.

Solvent Choice

The solvent must be able to solubilize the reactants and catalyst system at the reaction temperature and should be inert to the reaction conditions.

  • Polar Aprotic Solvents:

    • N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc): These are excellent solvents for Heck reactions, effectively solubilizing a wide range of substrates and salts. They are often the solvents of choice for challenging couplings.

    • Acetonitrile (MeCN): Another good option, though sometimes less effective than DMF or DMAc for less reactive bromides.

  • Apolar Solvents:

    • Toluene and Dioxane: These can be used, particularly with bulky phosphine ligands that enhance the solubility of the catalyst system.

Recommendation: DMF is an excellent starting point due to its high boiling point and excellent solvating properties for a broad range of reactants.

The following table summarizes the recommended starting points for optimization:

ParameterRecommended Starting ConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%)Cost-effective, reliable, and effective for a wide range of substrates.
Ligand P(o-tol)₃ (4 mol%) or Phosphine-FreeP(o-tol)₃ offers a good balance of steric bulk and availability. A phosphine-free trial is warranted due to the coordinating nature of the substrate.
Base K₂CO₃ (2 equiv.)A robust, inexpensive, and generally effective inorganic base.
Solvent DMFHigh boiling point and excellent solvating properties for polar substrates and salts.
Temperature 100-120 °CA typical temperature range for Heck reactions of aryl bromides.
Alkene Acrylate or Styrene derivative (1.5 equiv.)Electron-deficient alkenes are generally more reactive in the Heck reaction.

Experimental Protocols

The following protocols are designed as robust starting points for the Heck coupling of 3-(5-Bromopyridin-2-yl)quinoline derivatives. Note: These reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.

Protocol 1: Phosphine-Ligated Heck Coupling

This protocol employs a standard phosphine ligand system, which is a reliable starting point for many Heck reactions.

Protocol1_Workflow start Start reagents To a dry Schlenk flask, add: - 3-(5-Bromopyridin-2-yl)quinoline (1.0 equiv) - Alkene (1.5 equiv) - Pd(OAc)₂ (0.02 equiv) - P(o-tol)₃ (0.04 equiv) - K₂CO₃ (2.0 equiv) start->reagents inert Evacuate and backfill with N₂/Ar (3x) reagents->inert solvent Add anhydrous DMF via syringe inert->solvent reaction Heat at 110 °C with stirring solvent->reaction monitor Monitor reaction by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Cool, dilute with EtOAc, wash with H₂O and brine monitor->workup Complete purify Dry (Na₂SO₄), concentrate, and purify by column chromatography workup->purify end End purify->end

Caption: Workflow for Phosphine-Ligated Heck Coupling.

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-(5-Bromopyridin-2-yl)quinoline (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the alkene (1.5 mmol, 1.5 equiv) followed by anhydrous DMF (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vinylated product.

Protocol 2: Phosphine-Free Heck Coupling

This protocol is a cost-effective and simpler alternative, leveraging the potential of the substrate or solvent to act as a ligand.

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-(5-Bromopyridin-2-yl)quinoline (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the alkene (1.5 mmol, 1.5 equiv) followed by anhydrous DMF (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the workup and purification procedure as described in Protocol 1.

Troubleshooting and Further Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inefficient oxidative addition or catalyst deactivation.Increase temperature (up to 140 °C). Switch to a more electron-rich, bulky ligand (e.g., SPhos). Use a stronger base (e.g., Cs₂CO₃).
Formation of Byproducts Side reactions such as alkene isomerization or homocoupling.Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (1 equiv). Lower the reaction temperature.
Inconsistent Results Presence of oxygen or moisture. Impure reagents.Ensure rigorous inert atmosphere techniques. Use freshly distilled/anhydrous solvents and high-purity reagents.

Conclusion

The Heck reaction of 3-(5-Bromopyridin-2-yl)quinoline derivatives is a powerful transformation for the synthesis of novel, complex heterocyclic scaffolds. Success hinges on a rational approach to optimization, with careful consideration of the catalyst, ligand, base, and solvent. The protocols provided herein offer robust and scientifically grounded starting points for researchers. By understanding the mechanistic nuances of this reaction with N-heterocyclic substrates, scientists and drug development professionals can effectively troubleshoot and tailor these conditions to achieve their synthetic goals, accelerating the discovery of new therapeutic agents.

References

  • Cui, X., Li, J., Zhang, Z.-P., Fu, Y., Liu, L., & Guo, Q.-X. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. The Journal of Organic Chemistry, 72(24), 9342–9345. [Link]

  • Frontiers in Chemistry. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. Retrieved from [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). The Development of Domino Reactions Incorporating the Heck Reaction: The Formation of N-Heterocycles. Molecules, 25(11), 2673. [Link]

  • Joule, J. A. (2018). The Development of Domino Reactions Incorporating the Heck Reaction: The Formation of N-Heterocycles. Request PDF. Retrieved from [Link]

  • Larhed, M., & Hallberg, A. (2001). New High Speed Regioselective Heck Coupling Reactions Assisted By Microwave Flash Heating. Personal Chemistry. Retrieved from [Link]

  • Meth-Cohn, O. (1993). THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. HETEROCYCLES, 35(1), 539. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]

  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ChemRxiv. (2021). Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro. ChemRxiv. Retrieved from [Link]

  • Fu, G. C. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie International Edition, 61(38), e202209087. [Link]

  • Myers, A. (n.d.). The Heck Reaction. Chem 115. Retrieved from [Link]

  • National Institutes of Health. (2014). Heck-like Reactions Involving Heteroatomic Electrophiles. PMC. Retrieved from [Link]

  • Nolan, S. P. (2017). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 20(4), 431-443. [Link]

  • Organic Chemistry Portal. (2017). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Plevova, K., & Kovar, L. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. [Link]

  • PubMed. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed. Retrieved from [Link]

  • RSC Publishing. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, 7(64), 40383-40386. [Link]

  • RSC Publishing. (n.d.). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Bipyridine‐Modulated Palladium‐Catalyzed Oxidative Heck‐Type Reactions of Arylboronic Acids with Olefins. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex.... Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand and base-free Heck reaction with heteroaryl halides. Retrieved from [Link]

  • Taylor, R. J. K. (2006). The Heck Reaction of β-Arylacrylamides: An Approach to 4-Aryl- 2-quinolones. Synlett, 2006(18), 2947-2952. [Link]

  • The University of Groningen research portal. (2001). The Heck reaction in the production of fine chemicals. The University of Groningen. Retrieved from [Link]

  • Wiley Online Library. (2018). Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines. Advanced Synthesis & Catalysis, 360(16), 3046-3052. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of 3-(5-Bromopyridin-2-yl)quinoline during catalysis

Welcome to the Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most notoriously difficult challenges in synthetic methodology: managing the solubi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most notoriously difficult challenges in synthetic methodology: managing the solubility and reactivity of highly rigid, coordinating heterocycles like 3-(5-Bromopyridin-2-yl)quinoline .

This guide bypasses generic advice and delves into the thermodynamic and kinetic realities of working with bidentate, planar substrates in transition-metal catalysis.

🔬 The Core Problem: Why is 3-(5-Bromopyridin-2-yl)quinoline so difficult?

The difficulty with this substrate is twofold:

  • High Lattice Energy: The planar quinoline and pyridine rings engage in strong intermolecular π−π stacking, making it thermodynamically resistant to solvation in standard ethereal or hydrocarbon solvents.

  • The "Chelation Trap": The nitrogen atoms on both the quinoline and pyridine rings are perfectly positioned to act as bidentate or bridging ligands. Upon the addition of a Palladium catalyst, the substrate often displaces the intended phosphine ligands, forming an insoluble, polymeric Pd(II) resting state that crashes out of solution and halts the catalytic cycle [1].

Below is the logical troubleshooting pathway to identify and resolve your specific solubility failure point.

Troubleshooting A Issue: Low Solubility of 3-(5-Bromopyridin-2-yl)quinoline B When does precipitation occur? A->B C Before Catalyst Addition (Solvent/Lattice Issue) B->C Initial state D After Catalyst Addition (Metal Chelation Trap) B->D Upon Pd addition E Action: Switch to NMP/Dioxane or heat to >80°C C->E F Action: Use highly bulky ligands (e.g., SPhos, NHC) D->F G Still Insoluble / Unreactive? E->G F->G H Action: Mechanochemistry (POLAG with PTFE) G->H Yes

Logical troubleshooting tree for 3-(5-Bromopyridin-2-yl)quinoline solubility issues.

💬 Frequently Asked Questions (FAQs)

Q1: My substrate dissolves in DMF at room temperature, but the moment I add the Pd catalyst, a yellow/brown precipitate forms and the reaction dies. What is happening? A: You are witnessing the "Chelation Trap." Because 2-bromopyridine derivatives have an adjacent nitrogen atom, they exhibit a strong inductive effect but also a high propensity to chelate the palladium center, forming off-cycle, insoluble complexes [1]. To prevent this, you must use a highly sterically hindered, σ -donor rich ligand (like SPhos or an N-heterocyclic carbene like IPr). Bulky ligands favor a monoligated Pd(0) state and kinetically block the substrate's nitrogens from coordinating to the metal, forcing the reaction down the desired oxidative addition pathway [2].

Q2: I cannot get the substrate to dissolve in THF or Toluene, even at reflux. How should I adjust my solvent system? A: Rigid heterocycles require solvents that can disrupt π−π stacking. Switch to a highly polar aprotic solvent with a high boiling point, such as NMP (N-Methyl-2-pyrrolidone) or DMAc, often mixed with a non-polar co-solvent (like Toluene) to balance the solubility of your coupling partner (e.g., boronic acids). Refer to the Quantitative Data Table below for optimized solvent matrices.

Q3: What if the substrate is completely intractable in any solvent compatible with my catalyst? A: If solution-phase thermodynamics are working against you, remove the solvent entirely. Mechanochemical approaches, specifically Polymer-Assisted Grinding (POLAG) using Polytetrafluoroethylene (PTFE) in a ball mill, have been proven to facilitate the cross-coupling of completely insoluble aryl halides by creating a reactive solid-state environment [3].

📊 Quantitative Data: Solvent & Ligand Matrix

The following table summarizes optimal conditions for solubilizing rigid bipyridine/quinoline derivatives during Pd-catalyzed cross-coupling based on empirical performance.

Solvent SystemLigand ChoiceTemp (°C)Solubilization MechanismExpected Yield / Outcome
THF / Water (10:1)PPh 3​ 65°CStandard polarity< 10% (Precipitates as Pd-complex)
Toluene / DMF (1:1)XantPhos100°CDisruption of π -stacking45 - 50% (Moderate solubility)
NMP / Dioxane (1:1)SPhos or IPr110°CSteric exclusion of N-chelation85 - 92% (Homogeneous catalysis)
None (Solid-State)SPhos + PTFE120°CMechanochemical (POLAG)> 80% (Bypasses solubility entirely)

🧪 Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm that the reaction is proceeding mechanically as intended, rather than relying solely on end-point yields.

Protocol A: High-Temperature Solution-Phase Suzuki-Miyaura Coupling

Objective: Overcome the chelation trap using steric bulk and high-polarity solvent blends.

  • Reagent Preparation: To an oven-dried Schlenk tube under argon, add 3-(5-Bromopyridin-2-yl)quinoline (1.0 equiv), arylboronic acid (1.5 equiv), and K 3​ PO 4​ (3.0 equiv).

  • Catalyst Pre-activation: In a separate vial, dissolve Pd(OAc) 2​ (2 mol%) and SPhos (4 mol%) in anhydrous NMP (2 mL). Stir for 15 minutes until the solution turns pale yellow, indicating the formation of the active L-Pd(0) species.

  • Solvent Addition: Add anhydrous Toluene (2 mL) to the Schlenk tube containing the solid substrates. Self-Validation Checkpoint 1: The substrate will likely remain partially undissolved as a suspension. This is normal.

  • Initiation: Inject the pre-activated catalyst solution into the Schlenk tube. Heat immediately to 110°C with vigorous stirring (800 rpm).

  • Self-Validation Checkpoint 2 (Kinetic Monitoring): After 45 minutes, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Pass: The suspension has cleared into a homogeneous solution, and LC-MS shows the product mass with no unreacted Pd-substrate dimers.

    • Fail: A black precipitate has formed (Pd black). This indicates the ligand dissociated and the catalyst died. Abort and verify oxygen exclusion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) to remove NMP. Dry over Na 2​ SO 4​ and purify via silica gel chromatography.

Protocol B: Mechanochemical Solid-State Cross-Coupling (POLAG)

Objective: Force reactivity when the substrate is completely insoluble in organic solvents [3].

  • Grinding Setup: Equip a 1.5 mL stainless steel ball-milling jar with a stainless steel ball.

  • Loading: Add 3-(5-Bromopyridin-2-yl)quinoline (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc) 2​ (10 mol%), SPhos (20 mol%), and CsF (3.0 equiv).

  • Polymer Addition: Add PTFE powder (0.5 mg per mg of total substrate mass) and 1,5-cyclooctadiene (1,5-cod) as a liquid additive (0.20 µL/mg). Causality Note: The PTFE acts as a grinding auxiliary to prevent the rigid substrates from caking, while 1,5-cod stabilizes the monomeric Pd(0) active species in the solid state [3].

  • Milling: Mill the mixture at 30 Hz for 90 minutes.

  • Self-Validation Checkpoint: Open the jar. The mixture should be a fine, homogeneous, brightly colored powder. If the mixture is clumped or fused, the PTFE ratio was too low, and localized melting occurred.

  • Extraction: Suspend the powder in dichloromethane, filter through a celite pad to remove inorganic salts and PTFE, and concentrate the filtrate for purification.

Workflow Step1 1. Reagent Prep Dry NMP/Toluene Argon Purge Step2 2. Pre-activation Pd(OAc)2 + SPhos Stir 15 min Step1->Step2 Step3 3. Substrate Addition Add Bromopyridine Heat to 110°C Step2->Step3 Step4 4. Validation LC-MS Aliquot at 45 min Step3->Step4 Step5 5. Workup Aq. wash & filter polymeric Pd Step4->Step5

Step-by-step validated experimental workflow for high-temperature cross-coupling.

📚 References

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry. Available at:[Link]

  • Solid-state cross-coupling reactions of insoluble aryl halides under polymer-assisted grinding conditions. Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP). Available at:[Link]

Optimization

Technical Support Center: Resolving NMR Peak Overlaps in 3-(5-Bromopyridin-2-yl)quinoline Mixtures

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering NMR peak overlap challenges when analyzing mixtures containing 3-(5-Bromopyridin-2-yl)quinoli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering NMR peak overlap challenges when analyzing mixtures containing 3-(5-Bromopyridin-2-yl)quinoline and related derivatives. As these complex heterocyclic systems are common in medicinal chemistry, unambiguous spectral assignment is critical for structural verification, purity assessment, and reaction monitoring. This resource offers a structured, causality-driven approach to systematically troubleshoot and resolve these common spectroscopic hurdles.

Introduction to the Challenge: The "Crowded" Aromatic Region

The ¹H NMR spectra of molecules like 3-(5-Bromopyridin-2-yl)quinoline are notoriously difficult to interpret due to severe signal overlap in the aromatic region (typically 7.0-9.0 ppm). This arises from the similar electronic environments of the protons on both the quinoline and pyridine ring systems. When analyzing mixtures, this problem is compounded, often rendering 1D ¹H NMR spectra seemingly indecipherable. This guide will walk you through a series of logical, field-proven steps to deconvolve these complex spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic protons in my 3-(5-Bromopyridin-2-yl)quinoline spectrum so overlapped?

A: The quinoline and bromopyridine moieties are both electron-deficient aromatic systems. This results in their respective protons resonating in a relatively narrow chemical shift range. The subtle differences in their electronic environments are often insufficient to provide baseline separation in a standard 1D ¹H NMR spectrum, leading to a complex multiplet structure.

Q2: I've synthesized a derivative. Why don't the chemical shifts match published data for a similar compound?

A: Discrepancies between experimental and literature data are common and can stem from several factors:

  • Solvent Effects: Chemical shifts, particularly for aromatic systems, can be highly solvent-dependent.[1][2][3] Ensure you are using the same solvent as the reference data.

  • Concentration: Intermolecular interactions, such as π-stacking, can influence proton chemical shifts.[4] Spectra acquired at different concentrations may not be directly comparable.

  • Temperature: While less common for rigid aromatic systems, temperature can affect chemical shifts, especially if conformational dynamics are at play.[5][6][7]

  • Substituent Effects: Even minor changes in substitution on the quinoline or pyridine rings can induce significant changes in the electronic distribution and, consequently, the chemical shifts of the aromatic protons.

Q3: My sample is pure, but the peaks in the NMR spectrum are broad. What could be the cause?

A: Broad peaks in an otherwise pure sample can be attributed to several factors:

  • Poor Shimming: The homogeneity of the magnetic field needs to be optimized for each sample.

  • Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity, leading to broad lines.[8] Always filter your NMR samples.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[9]

  • Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale, such as tautomerization or slow rotation around a bond, this can lead to broadened signals.

Troubleshooting Guides: A Systematic Approach to Resolving Peak Overlap

When faced with an uninterpretable, overlapped aromatic region, a systematic approach is key. The following troubleshooting workflow provides a logical progression from simple adjustments to more advanced techniques.

Caption: A logical workflow for troubleshooting NMR peak overlaps.

Level 1: Optimizing Sample Preparation and Acquisition Parameters

Before resorting to more advanced methods, ensure your basic experimental setup is optimized.

1.1. Rigorous Sample Preparation:

  • Concentration: Aim for a concentration of 1-5 mg in 0.6-0.7 mL of deuterated solvent for ¹H NMR.[9] For mixtures, be mindful that the concentration of each component will be lower.

  • Filtration: Always filter your sample through a small plug of glass wool or a syringe filter into the NMR tube to remove any particulate matter. Suspended solids are a common and often overlooked cause of poor resolution.[8]

  • Solvent Quality: Use high-purity deuterated solvents. Keep solvent bottles tightly capped to prevent atmospheric moisture contamination.[10]

1.2. Basic Spectrometer Adjustments:

  • Shimming: Take the time to properly shim the magnetic field for each sample. Automated shimming routines are generally effective, but manual adjustments may be necessary for challenging samples.

  • Acquisition Time: Increasing the acquisition time can improve digital resolution, which may help to better define closely spaced peaks.

Level 2: Modifying the Chemical Environment

If optimizing the basics doesn't suffice, the next step is to alter the chemical environment of your sample to induce changes in chemical shifts.

2.1. Change the Solvent:

This is often the most effective and straightforward method to resolve peak overlap.[1] Switching from a standard solvent like Chloroform-d (CDCl₃) to an aromatic solvent like Benzene-d₆ can cause significant changes in the chemical shifts of aromatic protons due to Aromatic Solvent Induced Shifts (ASIS).[3][11]

SolventTypical Effect on Aromatic Protons
Chloroform-d (CDCl₃) Relatively neutral, serves as a good baseline.
Benzene-d₆ Induces upfield shifts for protons located on the face of the aromatic solute due to the solvent's ring current effect. This often dramatically improves resolution.[5][11]
DMSO-d₆ A polar, hydrogen-bond accepting solvent that can interact with any acidic protons and influence the electronic environment of the solute.
Acetonitrile-d₃ A polar aprotic solvent that can also induce different chemical shifts compared to less polar solvents.

Experimental Protocol: Solvent Study

  • Prepare separate, identically concentrated samples of your mixture in CDCl₃, Benzene-d₆, and DMSO-d₆.

  • Acquire a standard 1D ¹H NMR spectrum for each sample, ensuring consistent acquisition parameters.

  • Compare the aromatic regions of the three spectra to identify the solvent system that provides the best peak dispersion.

2.2. Vary the Temperature:

For molecules with conformational flexibility, changing the temperature can alter the rate of exchange between different conformations, potentially sharpening broadened peaks or shifting the positions of signals.[7] While 3-(5-Bromopyridin-2-yl)quinoline is relatively rigid, temperature can still influence intermolecular interactions.[6]

Experimental Protocol: Temperature Study

  • Using a single sample, acquire ¹H NMR spectra at a range of temperatures (e.g., 25°C, 50°C, 75°C).

  • Monitor the chemical shifts and line shapes of the aromatic signals as a function of temperature.

2.3. Consider Lanthanide Shift Reagents (LSRs):

LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule (like the nitrogen atoms in quinoline and pyridine).[5][12] This interaction causes large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the paramagnetic center.[13] This can be a powerful tool for resolving overlap. However, LSRs can also cause significant line broadening, so they should be used judiciously.[13]

Level 3: Advanced 2D NMR Techniques

When the above methods fail to provide a complete resolution, two-dimensional (2D) NMR spectroscopy is the definitive tool.[14] 2D NMR experiments spread the NMR signals into a second dimension, providing an unparalleled level of resolution and enabling the elucidation of through-bond and through-space connectivities.[14][15]

3.1. COSY (Correlation Spectroscopy):

  • Purpose: Identifies protons that are spin-spin coupled to each other, typically over two or three bonds.[1][16]

  • Application: Invaluable for tracing the connectivity of protons within the quinoline and pyridine ring systems. For example, a cross-peak between two protons confirms they are adjacent to each other.

3.2. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: Correlates proton signals with their directly attached carbon atoms.[1][14][16]

  • Application: This is an extremely powerful technique for resolving ¹H overlap.[17] Even if two proton signals are perfectly overlapped, they will likely be attached to carbon atoms with different chemical shifts, allowing them to be resolved in the second (carbon) dimension.[17]

3.3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: Shows correlations between protons and carbons over two to three bonds.[1][16]

  • Application: Crucial for assigning quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule. For instance, it can show the connectivity between the quinoline and pyridine rings.

Experimental Protocol: Standard 2D NMR Workflow

  • ¹H NMR: Acquire a high-quality 1D proton spectrum to determine the spectral width for the proton dimension in the 2D experiments.

  • HSQC:

    • Objective: Correlate each proton to its directly bonded carbon.

    • Methodology: Use a standard HSQC pulse sequence. Set the number of scans (NS) to 4-16 and the number of increments in the indirect dimension (TD(F1)) to 128 or 256.[18]

  • COSY:

    • Objective: Identify proton-proton coupling networks.

    • Methodology: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Set NS to 2-8 and TD(F1) to 256 or 512.

  • HMBC:

    • Objective: Identify long-range proton-carbon correlations.

    • Methodology: Use a standard HMBC pulse sequence. Set NS to 8-32 and TD(F1) to 256 or 512.[1]

Caption: Workflow for 2D NMR-based peak assignment.

By systematically applying these troubleshooting strategies, from fundamental sample preparation to advanced 2D NMR techniques, researchers can confidently resolve even the most challenging peak overlaps encountered in the analysis of 3-(5-Bromopyridin-2-yl)quinoline mixtures and their derivatives.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • NMR Sample Preparation 1. University of Ottawa. Available at: [Link]

  • Sample Preparation. Michigan State University. Available at: [Link]

  • NMR Shift reagents | PPTX - Slideshare. Available at: [Link]

  • Chemical shifts. University of Regensburg. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Journal of Molecular Spectroscopy. Available at: [Link]

  • NMR Sample Preparation. University of Cambridge. Available at: [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. Available at: [Link]

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts - Nanalysis. Available at: [Link]

  • A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. Available at: [Link]

  • 23.1: NMR Shift Reagents - Chemistry LibreTexts. Available at: [Link]

  • 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions - ACS Publications. Available at: [Link]

  • NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Chemical shift-based methods in NMR structure determination - PMC - NIH. Available at: [Link]

  • 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. University of Arizona. Available at: [Link]

  • Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • Complex NMR experiments: 2D, selective, etc. University of California, San Diego. Available at: [Link]

  • Effect of temperature on the 1 H NMR spectrum of 1, measured at a... - ResearchGate. Available at: [Link]

  • 2D NMR Solutions.pdf - Eugene E. Kwan. Harvard University. Available at: [Link]

  • 2D NMR FOR THE CHEMIST. University of California, Riverside. Available at: [Link]

  • 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04825A - The Royal Society of Chemistry. Available at: [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC. Available at: [Link]

  • Variable Temperature NMR Spectroscopy | Spectrometer - Oxford Instruments. Available at: [Link]

  • Nitrogen NMR. University of Ottawa. Available at: [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - UNCW Institutional Repository. Available at: [Link]

  • Five Hypotheses on the Origins of Temperature Dependence of 77Se NMR Shifts in Diselenides. ACS Omega. Available at: [Link]

  • Solution structure of quinoline- and pyridine-derived oligoamide foldamers - PubMed. Available at: [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 3-(5-Bromopyridin-2-yl)quinoline Analysis

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(5-Bromopyridin-2-yl)quinoline. This document is designed for researchers, scientists, and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(5-Bromopyridin-2-yl)quinoline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the mobile phase for this and structurally similar molecules. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your method development and analysis.

Introduction to the Analyte: 3-(5-Bromopyridin-2-yl)quinoline

3-(5-Bromopyridin-2-yl)quinoline is a heterocyclic compound containing both a quinoline and a pyridine ring system. These nitrogen-containing aromatic structures present unique challenges and opportunities in reversed-phase HPLC. Understanding the physicochemical properties of this molecule is the first step in developing a robust analytical method. The basic nitrogen atoms on both the quinoline and pyridine rings mean that the ionization state of the molecule is highly dependent on the pH of the mobile phase. This, in turn, significantly impacts retention time, peak shape, and selectivity.[1][2]

Frequently Asked Questions (FAQs)

Mobile Phase Selection & Optimization

Q1: What is the best starting point for the mobile phase composition for analyzing 3-(5-Bromopyridin-2-yl)quinoline on a C18 column?

A1: For a reversed-phase separation on a C18 column, a good starting point is a gradient elution using a mixture of an aqueous phase and an organic modifier.[3]

  • Mobile Phase A (Aqueous): Water with an acidic modifier. A common and effective choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water.[3] The low pH (around 2.5-3.5) serves to protonate the basic nitrogen atoms on your analyte, leading to more consistent interactions with the stationary phase and suppressing the ionization of residual silanol groups on the silica-based column packing, which helps to improve peak shape.[4][5]

  • Mobile Phase B (Organic): Acetonitrile (ACN) or methanol (MeOH). Acetonitrile is often preferred due to its lower viscosity and lower UV cutoff, which can be advantageous for detection at low wavelengths.[4][6]

A generic starting gradient could be 10-95% B over 20-30 minutes to scout for the elution window of your analyte and any impurities.

Q2: How does the choice of organic modifier (Acetonitrile vs. Methanol) affect the separation?

A2: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and they can provide different selectivities.[6][7]

  • Acetonitrile (ACN): Generally has a lower viscosity than methanol when mixed with water, resulting in lower backpressure.[6] It also has a lower UV cutoff (around 190 nm), making it suitable for low-wavelength detection.[6]

  • Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding interactions.[8] In some cases, it can provide better separation for structurally similar compounds.[4]

If you are not achieving adequate separation with one, it is often worthwhile to try the other. The choice between ACN and MeOH is often determined empirically to see which provides the better chromatographic result for the specific analytes of interest.[4]

Q3: What is the role of pH in the mobile phase, and how do I choose the optimal pH?

A3: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like 3-(5-Bromopyridin-2-yl)quinoline.[2][9] Since your analyte has basic nitrogens, the pH will determine its degree of protonation.

  • At low pH (e.g., pH 2-4): The molecule will be protonated (positively charged). This can reduce retention time as the molecule becomes more polar. However, a low pH is often beneficial for peak shape as it suppresses the interaction with residual silanol groups on the column.[4][9]

  • At high pH (e.g., pH 8-10): The molecule will be in its neutral, free-base form. This increases its hydrophobicity and, consequently, its retention time on a reversed-phase column.[10] However, operating at high pH requires a pH-stable column.[1][10]

For robust method development, it is recommended to work at a pH that is at least 1-2 pH units away from the pKa of your analyte to ensure a consistent ionization state and reproducible retention times.[9]

pH Effect on a Basic Analyte (like 3-(5-Bromopyridin-2-yl)quinoline)
Mobile Phase pH Expected Outcome
Low pH (e.g., 2.5-3.5)Analyte is protonated (BH+), potentially shorter retention, improved peak shape.[4][9]
Mid pH (near pKa)Mixture of ionized and unionized forms, poor peak shape, and retention time variability.[1][2]
High pH (e.g., > 8)Analyte is in its neutral form (B), longer retention, requires a high-pH stable column.[10]

Q4: Should I use a buffer in my mobile phase?

A4: Yes, using a buffer is highly recommended, especially if you need to control the pH precisely. A buffer will resist small changes in pH, leading to more reproducible retention times and peak shapes.[11] For low pH work, a simple acidic additive like 0.1% formic acid or TFA often provides sufficient pH control. If you need to work at a specific intermediate pH, a buffer system like phosphate or acetate would be necessary. Always ensure your buffer is soluble in the highest concentration of organic modifier you plan to use.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of 3-(5-Bromopyridin-2-yl)quinoline and similar compounds.

Problem 1: Poor Peak Shape (Tailing)

Q5: My peaks for 3-(5-Bromopyridin-2-yl)quinoline are tailing. What are the likely causes and how can I fix it?

A5: Peak tailing for basic compounds like yours is a very common issue in reversed-phase HPLC.[12] The primary cause is often secondary interactions between the protonated basic analyte and negatively charged residual silanol groups on the silica-based stationary phase.[4][13]

Solutions:

  • Lower the Mobile Phase pH: As discussed in Q3, operating at a low pH (e.g., 2.5-3.5) with an acidic modifier like formic acid or TFA will protonate the silanol groups, minimizing these unwanted interactions.[4]

  • Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA) (typically 0.1-0.5%), to the mobile phase can be effective.[4][14] The TEA will preferentially interact with the active silanol sites, "masking" them from your analyte.[4] Note that TEA can suppress ionization in mass spectrometry detection.

  • Choose an End-Capped Column: Modern, high-purity, end-capped columns have a lower concentration of residual silanol groups and are less prone to causing peak tailing with basic compounds.

  • Reduce Analyte Concentration: Injecting too much sample can lead to column overload and peak tailing.[15] Try diluting your sample to see if the peak shape improves.[4]

Problem 2: Poor Resolution or Co-elution

Q6: I am not able to separate my main peak from a closely related impurity. What steps should I take?

A6: Improving resolution requires manipulating the selectivity, efficiency, or retention of your separation.

Solutions:

  • Change the Organic Modifier: Switching between acetonitrile and methanol is one of the most powerful ways to alter selectivity.[4][7] The different solvent properties can change the elution order of closely related compounds.

  • Optimize the Gradient: A shallower gradient (i.e., a slower increase in the percentage of the organic modifier) will increase the separation time between peaks and can improve resolution.[5]

  • Fine-Tune the pH: Small adjustments to the mobile phase pH can alter the ionization state of your analyte and impurities differently, potentially improving their separation.[4]

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be necessary. For aromatic compounds, a phenyl-hexyl or a column with a different bonding chemistry might provide the required selectivity through different interaction mechanisms like π-π interactions.[12]

  • Adjust the Temperature: Increasing the column temperature can decrease retention times and sharpen peaks, which may improve resolution. A typical range to explore is 30-50°C.[5]

Problem 3: Irreproducible Retention Times

Q7: My retention times are shifting between injections. What could be the cause?

A7: Drifting retention times are often a sign of an unstable chromatographic system.

Solutions:

  • Ensure Proper Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Insufficient equilibration is a common cause of retention time drift.

  • Check Mobile Phase Preparation: Inconsistently prepared mobile phases, particularly with regard to pH and buffer concentration, will lead to variable retention times. Always prepare fresh mobile phase and ensure accurate measurements.

  • Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump, leading to inconsistent flow rates and retention time shifts. Degas your mobile phases before use.[3]

  • Check for Leaks: A leak in the HPLC system will cause a drop in pressure and a change in the flow rate, affecting retention times.

  • Monitor Column Temperature: Ensure your column oven is maintaining a consistent temperature. Fluctuations in temperature can cause retention times to shift.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Low pH)

This protocol describes the preparation of a typical mobile phase for the analysis of 3-(5-Bromopyridin-2-yl)quinoline.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), high purity

  • 0.45 µm or 0.22 µm membrane filters[3][5]

Procedure:

  • Mobile Phase A (0.1% FA in Water):

    • Measure 1 L of HPLC-grade water into a clean mobile phase reservoir bottle.

    • Carefully add 1.0 mL of formic acid to the water.

    • Mix thoroughly.

    • Filter the solution through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[5]

  • Mobile Phase B (0.1% FA in Acetonitrile):

    • Measure 1 L of HPLC-grade acetonitrile into a clean mobile phase reservoir bottle.

    • Carefully add 1.0 mL of formic acid to the acetonitrile.

    • Mix thoroughly.

  • Degassing:

    • Degas both mobile phases using an inline degasser, sonication, or helium sparging to prevent bubble formation in the HPLC system.[3]

Visualizations

Mobile_Phase_Optimization_Workflow cluster_troubleshooting Troubleshooting start Start: Initial Method scouting_run Perform Scouting Gradient (e.g., 10-95% ACN in 20 min) start->scouting_run evaluate_chromatogram Evaluate Chromatogram: - Retention Time - Peak Shape - Resolution scouting_run->evaluate_chromatogram peak_shape_issue Peak Tailing? evaluate_chromatogram->peak_shape_issue resolution_issue Poor Resolution? peak_shape_issue->resolution_issue No adjust_ph Adjust pH (e.g., 0.1% TFA) or Add Competing Base (TEA) peak_shape_issue->adjust_ph Yes retention_issue Acceptable Retention? resolution_issue->retention_issue No change_organic Switch Organic Modifier (ACN <-> MeOH) resolution_issue->change_organic Yes adjust_organic_strength Adjust Isocratic %B or Initial/Final Gradient %B retention_issue->adjust_organic_strength No fine_tune Fine-Tune Method (Temperature, Flow Rate) retention_issue->fine_tune Yes adjust_ph->evaluate_chromatogram adjust_gradient Optimize Gradient Slope (Make it Shallower) change_organic->adjust_gradient adjust_gradient->evaluate_chromatogram adjust_organic_strength->evaluate_chromatogram validate Validate Method fine_tune->validate

Caption: Workflow for mobile phase optimization.

Peak_Tailing_Troubleshooting start Problem: Peak Tailing Observed check_ph Is Mobile Phase pH low (e.g., 2.5-3.5)? start->check_ph lower_ph Lower pH with 0.1% FA or TFA check_ph->lower_ph No check_column Is column end-capped and in good condition? check_ph->check_column Yes solution Peak Shape Improved lower_ph->solution use_endcapped Switch to a modern, end-capped C18 column check_column->use_endcapped No check_concentration Is sample concentration high? check_column->check_concentration Yes use_endcapped->solution dilute_sample Dilute sample and reinject check_concentration->dilute_sample Yes consider_additive Consider adding a competing base (e.g., 0.1% TEA) check_concentration->consider_additive No dilute_sample->solution consider_additive->solution

Caption: Troubleshooting guide for peak tailing.

References

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Effect of the eluent pH and acidic modifiers on the HPLC retention of basic analytes. (n.d.). Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Selecting an organic modifier for reversed-phase chromatography. (n.d.). Retrieved from [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 6). Retrieved from [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). Retrieved from [Link]

  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. (n.d.). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Vial, J. (2016, June 3). Organic solvent effects in reversed-phase liquid chromatography in relation to column testing. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Matysová, L., & Švec, F. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of 3,5-Dibromopyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2023, October 5). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • Sensitive and selective method for HPLC analysis of quinolinic acid from biological materials? (2018, June 25). Retrieved from [Link]

  • Shi, Y., et al. (2023, March 18). Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and I. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 3-(5-Bromopyridin-2-yl)quinoline

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists working with 3-(5-Bromopyridin-2-yl)quinoline .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists working with 3-(5-Bromopyridin-2-yl)quinoline . While this molecule is a highly valuable heteroaryl building block, its dual-nitrogen motif and the electronic properties of the bromopyridine ring make it uniquely susceptible to specific side reactions during palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Below, you will find diagnostic workflows, causality-driven FAQs, quantitative optimization data, and self-validating protocols to ensure high-fidelity C–C and C–N bond formations.

Diagnostic Workflow

Before adjusting your reaction parameters, analyze your crude mixture via LC-MS or 1H NMR to identify the dominant failure mode. Use the logic tree below to isolate the root cause.

G Start Analyze Crude Mixture (LC-MS / NMR) Q1 Identify Major Byproduct Start->Q1 Proto Protodehalogenation (Ar-H) Q1->Proto Homo Homocoupling (Ar-Ar) Q1->Homo NoRxn Incomplete Conversion (Catalyst Poisoning) Q1->NoRxn ProtoFix 1. Remove β-H donors 2. Switch to bulky ligands Proto->ProtoFix HomoFix 1. Freeze-Pump-Thaw 2. Add reducing agent Homo->HomoFix NoRxnFix 1. Increase ligand bulk 2. Check N-coordination NoRxn->NoRxnFix

Diagnostic workflow for identifying and resolving cross-coupling side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant protodehalogenation (formation of 3-(pyridin-2-yl)quinoline) during my Buchwald-Hartwig amination. What is the mechanistic cause, and how do I prevent it?

A1: Protodehalogenation is a common side reaction resulting from the unproductive β-hydride elimination of the amido or alkoxide ligand[1]. When the palladium-amido complex forms, if the amine (or an alkoxide base like isopropoxide) possesses β-hydrogens, it can undergo β-hydride elimination to generate a palladium hydride intermediate. This intermediate readily undergoes reductive elimination with the aryl group, yielding the dehalogenated heteroarene[1]. Causality-Driven Solutions:

  • Switch Bases: Avoid alkoxide bases with β-hydrogens. Use sodium tert-butoxide (NaOtBu) or LiHMDS, which lack transferable β-hydrogens.

  • Ligand Sterics: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) to accelerate the desired reductive elimination over the slower β-hydride elimination pathway[1],[2].

Q2: My Suzuki-Miyaura coupling is yielding a large amount of symmetrical dimer (homocoupling). Why does this happen with bromopyridines?

A2: Homocoupling is primarily caused by the presence of dissolved oxygen in the reaction mixture[3],[4]. Oxygen oxidizes the active Pd(0) catalyst to a Pd(II) peroxo or hydroxo species. These Pd(II) species then participate in an oxidative homocoupling cycle with the boronic acid or the aryl halide, consuming starting materials and complicating purification[4],[5]. Causality-Driven Solutions:

  • Rigorous Degassing: Standard nitrogen bubbling is often insufficient for electron-deficient heteroaryls. Implement the Freeze-Pump-Thaw method (minimum 3 cycles) to ensure complete removal of dissolved oxygen[4].

  • Reductant Additives: The addition of a mild reducing agent, such as potassium formate, can help maintain palladium in its active Pd(0) state, actively suppressing the Pd(II)-mediated homocoupling pathway[4].

Q3: The reaction stalls prematurely, leaving unreacted 3-(5-Bromopyridin-2-yl)quinoline. Is the catalyst being poisoned?

A3: Yes. The nitrogen atoms on both the quinoline and pyridine rings can act as strong coordinating ligands to the palladium center. They can effectively displace weaker phosphine ligands, forming stable, inactive resting states (catalyst poisoning). Causality-Driven Solutions:

  • Use Highly Hindered Ligands: Ligands like t-Bu3P or XantPhos create a dense steric environment around the Pd center that prevents the bulky biaryl substrate from coordinating via its nitrogen atoms[1].

  • Precatalyst Selection: Utilize Generation 3 or 4 (G3/G4) palladacycle precatalysts to ensure rapid, quantitative generation of the active monoligated Pd(0) species before substrate chelation can occur[5].

Mechanistic Pathway Analysis

Understanding the divergence points in the catalytic cycle is crucial for rational optimization.

Pathway Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd O2Ox O2 Oxidation Pd0->O2Ox PdII Ar-Pd(II)-Br Complex OxAdd->PdII TransMet Transmetalation / Amine Binding PdII->TransMet RedElim Reductive Elimination TransMet->RedElim BetaElim β-Hydride Elimination TransMet->BetaElim RedElim->Pd0 Regeneration Product Desired Cross-Coupled Product RedElim->Product ProtoProd Protodehalogenation (Ar-H) BetaElim->ProtoProd HomoProd Homocoupling (Ar-Ar) O2Ox->HomoProd

Catalytic cycle of Pd-catalyzed cross-coupling highlighting side-product divergence pathways.

Quantitative Data: Ligand and Base Screening Effects

The table below summarizes the impact of various catalytic systems on the product distribution when coupling 3-(5-Bromopyridin-2-yl)quinoline. Note: Data synthesized from standard optimization profiles of heteroaryl bromide cross-couplings[2],[4].

Catalyst / LigandBaseAdditiveDesired Product (%)Protodehalogenation (%)Homocoupling (%)
Pd(OAc)2 / PPh3K2CO3None451530
Pd(OAc)2 / XPhosNaOtBuNone78182
Pd2(dba)3 / BrettPhosLiHMDSNone855<1
Pd(dppf)Cl2K3PO4K-Formate9221

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation checkpoints.

Protocol A: Anaerobic Suzuki-Miyaura Coupling (Minimizing Homocoupling)

Validation Checkpoint: The absence of a black precipitate (palladium black) during the first 30 minutes indicates the successful exclusion of oxygen and stabilization of Pd(0)[5].

  • Preparation: To a flame-dried Schlenk flask, add 3-(5-Bromopyridin-2-yl)quinoline (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K3PO4 (2.0 equiv).

  • Degassing (Crucial Step): Seal the flask with a rubber septum. Apply vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and H2O. Degas the solvent mixture strictly using the Freeze-Pump-Thaw method (3 cycles)[4].

  • Reaction: Transfer the degassed solvent to the Schlenk flask via a gas-tight syringe. Heat the mixture to 90°C under a positive pressure of Argon.

  • Monitoring & Validation: Sample the reaction at 2 hours. Quench the aliquot in EtOAc/H2O. Analyze the organic layer via LC-MS. The mass corresponding to the homocoupled dimer (m/z ~410) should integrate to <2% relative to the product peak.

Protocol B: Buchwald-Hartwig Amination (Minimizing Protodehalogenation)

Validation Checkpoint: Observe the color progression. A transition from dark red/purple (active Pd(0)-ligand complex) to orange/yellow is expected. Rapid fading to pale yellow or black indicates catalyst deactivation or β-hydride elimination dominance.

  • Preparation: Inside an argon-filled glovebox, combine 3-(5-Bromopyridin-2-yl)quinoline (1.0 equiv), the desired amine (1.2 equiv), Pd2(dba)3 (0.02 equiv), BrettPhos (0.04 equiv), and NaOtBu (1.5 equiv) in a reaction vial[2].

  • Solvent: Add anhydrous, degassed toluene to achieve a 0.2 M substrate concentration.

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 100°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Validation: Perform 1H NMR on the crude mixture. The absence of a doublet at ~8.6 ppm (characteristic of the C5 proton in the protodehalogenated 3-(pyridin-2-yl)quinoline) confirms the successful suppression of the reduction pathway.

References

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery, RSC Books, [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs,[Link]

Sources

Reference Data & Comparative Studies

Validation

3-(5-Bromopyridin-2-yl)quinoline vs 3-(5-chloropyridin-2-yl)quinoline reactivity

An In-Depth Comparative Guide to the Reactivity of 3-(5-Bromopyridin-2-yl)quinoline and 3-(5-Chloropyridin-2-yl)quinoline Authored by: A Senior Application Scientist Introduction In the landscape of modern synthetic chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 3-(5-Bromopyridin-2-yl)quinoline and 3-(5-Chloropyridin-2-yl)quinoline

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic assembly of complex molecular architectures is paramount. Heterocyclic compounds, such as those incorporating pyridine and quinoline scaffolds, are privileged structures due to their prevalence in biologically active molecules and functional materials. Among the vast array of building blocks available, 3-(5-bromopyridin-2-yl)quinoline and 3-(5-chloropyridin-2-yl)quinoline have emerged as versatile intermediates.

This guide offers an in-depth, objective comparison of the chemical reactivity of these two critical synthons. The choice between a bromo- and a chloro- derivative is often a pivotal decision in a synthetic campaign, balancing reactivity against cost and availability. Herein, we will dissect the fundamental principles governing their differential performance in palladium-catalyzed cross-coupling reactions, provide supporting experimental data, and offer detailed protocols to guide researchers in making informed decisions for their specific applications.

Theoretical Framework: The Decisive Role of the Carbon-Halogen Bond

The reactivity of an aryl or heteroaryl halide in the majority of palladium-catalyzed cross-coupling reactions is primarily dictated by the initial, and often rate-determining, step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[1][2] The facility of this step is inversely correlated with the strength of the C-X bond.

A comparative look at the bond dissociation energies (BDE) reveals the fundamental energetic disparity between the two compounds:

BondBond Dissociation Energy (Approx.)
C-Cl~339 kJ/mol[2]
C-Br~276 kJ/mol[2]

The C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to cleave.[3] Consequently, the oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster than that of a C-Cl bond.[2] This core principle underpins the generally higher reactivity observed for 3-(5-bromopyridin-2-yl)quinoline.

For 2-halopyridines, an additional mechanistic feature comes into play. The proximate pyridine nitrogen atom can influence the oxidative addition step. Computational and experimental studies suggest that for such substrates, the reaction can proceed through a more polar, "nucleophilic displacement" or "SNAr-like" pathway, where the palladium center interacts with the nitrogen, stabilizing the transition state.[4][5] This effect partially mitigates the high energy barrier associated with C-Cl bond cleavage, making reactions with 2-chloropyridines feasible, albeit still more challenging than with their bromo counterparts.

Comparative Reactivity in Key Cross-Coupling Reactions

The theoretical differences in bond strength manifest as practical differences in reaction conditions. The more reactive 3-(5-bromopyridin-2-yl)quinoline often allows for the use of less active catalysts, lower temperatures, and shorter reaction times. Conversely, activating the more robust C-Cl bond of 3-(5-chloropyridin-2-yl)quinoline typically necessitates the use of highly active, sterically hindered phosphine ligands (e.g., Buchwald or Fu-type ligands), higher temperatures, and longer reaction durations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity gap between the bromo and chloro substrates is pronounced in this transformation.

Comparative Data: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Typical Yield (%)
3-(5-Bromopyridin-2-yl)quinoline Phenylboronic AcidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/H₂O90 °C / 6 h>90%
3-(5-Chloropyridin-2-yl)quinoline Phenylboronic AcidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄1,4-Dioxane110 °C / 18 h~85%

Analysis: As the data illustrates, the bromo-quinoline derivative can be effectively coupled using a standard, first-generation palladium catalyst like Pd(PPh₃)₄ under relatively mild conditions. In contrast, the chloro-quinoline requires a more sophisticated catalyst system, employing a highly active ligand like SPhos and more forcing conditions to achieve a comparable yield.

Buchwald-Hartwig Amination

This reaction is a powerful tool for constructing C-N bonds. The amination of 2-halopyridines presents a unique challenge: the pyridine nitrogen can coordinate to the palladium center, acting as a catalyst poison.[6] This issue is exacerbated with the less reactive chloro-substrate. The development of sterically bulky, electron-rich phosphine ligands has been crucial in overcoming this limitation.[7]

Comparative Data: Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Typical Yield (%)
3-(5-Bromopyridin-2-yl)quinoline MorpholinePd₂(dba)₃ (2 mol%) / BINAP (3 mol%)NaOtBuToluene100 °C / 12 h>85%
3-(5-Chloropyridin-2-yl)quinoline MorpholinePd(OAc)₂ (2 mol%) / RuPhos (4 mol%)K₃PO₄t-BuOH110 °C / 24 h~80%

Analysis: While both substrates can undergo successful amination, the chloro-quinoline necessitates a more specialized, modern ligand (RuPhos) and generally requires longer reaction times to overcome both the stronger C-Cl bond and the potential for catalyst inhibition.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynylated heterocycles. The reactivity trend holds, with the bromo-compound reacting under significantly milder conditions.

Comparative Data: Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Typical Yield (%)
3-(5-Bromopyridin-2-yl)quinoline PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)Et₃NTHF60 °C / 4 h>90%
3-(5-Chloropyridin-2-yl)quinoline PhenylacetylenePd(OAc)₂ (3 mol%) / XPhos (6 mol%) / CuI (6 mol%)Cs₂CO₃1,4-Dioxane100 °C / 16 h~75%

Analysis: The coupling of the bromo-derivative proceeds efficiently under standard Sonogashira conditions.[8][9] The chloro-derivative, however, often requires a copper-free or highly modified protocol with advanced ligands to achieve satisfactory yields, as the standard conditions are often sluggish.

Mechanistic Overview and Key Control Points

All the reactions discussed above proceed via a similar catalytic cycle, which provides a framework for understanding the reactivity differences.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_legend Key Steps pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(X)L₂ pd0->pd2_complex Oxidative Addition (Ar-X) RATE-DETERMINING pd2_trans Ar-Pd(II)(R)L₂ pd2_complex->pd2_trans Transmetalation (R-M) pd2_trans->pd0 product Ar-R pd2_trans->product Reductive Elimination l1 Ar-X = 3-(5-X-pyridin-2-yl)quinoline l2 X = Br or Cl l3 R-M = Coupling Partner (e.g., R-B(OH)₂) l4 L = Phosphine Ligand

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The critical control point is Oxidative Addition .[10][11]

  • For 3-(5-bromopyridin-2-yl)quinoline: The weaker C-Br bond allows this step to proceed under milder conditions with a wider range of phosphine ligands.

  • For 3-(5-chloropyridin-2-yl)quinoline: The stronger C-Cl bond presents a higher activation barrier. This necessitates the use of highly electron-rich and sterically bulky ligands (e.g., SPhos, RuPhos, XPhos). These ligands stabilize the electron-rich Pd(0) center, increasing its nucleophilicity and ability to break the strong C-Cl bond. They also promote the reductive elimination step, accelerating catalyst turnover.[12]

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should perform their own optimization based on the specific nature of their coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of 3-(5-Bromopyridin-2-yl)quinoline (Higher Reactivity Substrate)

Caption: Standard workflow for coupling the more reactive bromo-substrate.

Methodology:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(5-bromopyridin-2-yl)quinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add degassed solvents, toluene and water (e.g., a 4:1 mixture).

  • Sparge the resulting suspension with the inert gas for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Suzuki-Miyaura Coupling of 3-(5-Chloropyridin-2-yl)quinoline (Lower Reactivity Substrate)

Methodology:

  • To a glovebox or under a strong counterflow of inert gas, add 3-(5-chloropyridin-2-yl)quinoline (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv) to an oven-dried vial or flask.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the specialized ligand (e.g., SPhos, 0.04 equiv).

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the vessel tightly and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C and stir vigorously for 18-24 hours. Monitor the reaction periodically by LC-MS after cooling and taking a small aliquot.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

This guide demonstrates that while both 3-(5-bromopyridin-2-yl)quinoline and 3-(5-chloropyridin-2-yl)quinoline are valuable building blocks, their reactivity profiles are distinct, driven by the fundamental difference in their carbon-halogen bond strengths.

  • 3-(5-Bromopyridin-2-yl)quinoline is the more reactive substrate. It is the preferred choice for syntheses involving sensitive functional groups, for rapid reaction discovery, or when milder conditions are essential. Its primary drawback is often a higher cost compared to its chloro-analog.

  • 3-(5-Chloropyridin-2-yl)quinoline is less reactive but represents a more economical and often more readily available alternative, particularly for large-scale synthesis. Its successful application hinges on the use of modern, highly active palladium catalyst systems capable of overcoming the high activation energy of C-Cl bond cleavage.

The choice between these two reagents is a strategic one. For initial proof-of-concept studies or complex, multi-step syntheses where reliability is paramount, the bromo-derivative is a prudent choice. For process development and cost-driven manufacturing, investing in the optimization of reactions with the chloro-derivative can yield significant economic benefits. The continued evolution of catalyst technology will undoubtedly further narrow the reactivity gap, making chloro-heteroaromatics increasingly attractive partners in synthesis.

References

  • Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 576(1-2), 254-278.
  • de Vries, A. H. M., et al. (2004). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1133). John Wiley & Sons, Inc.
  • Bard, A. J., & Zoski, C. G. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
  • Hartwig, J. F. (2010).
  • Guram, A. S., & Buchwald, S. L. (1997). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. The Journal of Organic Chemistry, 62(23), 7930-7931.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. [Link]

  • LOUIS Pressbooks. (n.d.). Strengths of Ionic and Covalent Bonds. [Link]

Sources

Comparative

Advanced Ligand Design: A Comparative Guide to 3-(5-Bromopyridin-2-yl)quinoline vs. 2,2'-Bipyridine in Transition Metal Catalysis

Executive Summary: The Causality of Ligand Selection In modern transition metal catalysis—spanning from photoredox workflows to cross-electrophile coupling—the choice of a bidentate nitrogenous ligand dictates the electr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Causality of Ligand Selection

In modern transition metal catalysis—spanning from photoredox workflows to cross-electrophile coupling—the choice of a bidentate nitrogenous ligand dictates the electronic and steric fate of the catalytic cycle. While 2,2'-bipyridine (bpy) remains the ubiquitous, symmetrical gold standard, complex molecular architectures often require highly tuned, unsymmetrical alternatives.

This guide provides an in-depth technical comparison between standard bipyridine and 3-(5-Bromopyridin-2-yl)quinoline , a specialized unsymmetrical ligand. By breaking down the causality behind their steric bulk, π -acceptor capabilities, and inductive effects, we provide a framework for selecting the optimal ligand for your specific catalytic microenvironment.

Structural and Electronic Profiling

The fundamental differences between these two ligands stem from their symmetry, the extended π -conjugation of the quinoline moiety, and the inductive electron-withdrawing effect of the bromine substituent.

  • 2,2'-Bipyridine (bpy): A C2v​ -symmetric ligand that provides a predictable, balanced σ -donor/ π -acceptor profile. It forms highly stable, planar 5-membered metallacycles, making it the default choice for robust, long-lived catalytic species.

  • 3-(5-Bromopyridin-2-yl)quinoline: A C1​ -unsymmetrical ligand. The extended benzo-fusion of the quinoline ring introduces significant steric bulk, which compresses the metal bite angle and distorts octahedral geometries (favoring specific fac/mer isomerism) 1. Furthermore, the 5-bromo substituent on the pyridine ring inductively withdraws electron density, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and altering the Metal-to-Ligand Charge Transfer (MLCT) dynamics 2.

Quantitative Data Comparison
Physicochemical Property2,2'-Bipyridine (bpy)3-(5-Bromopyridin-2-yl)quinolineCausality / Impact on Catalysis
Symmetry C2v​ (Symmetrical) C1​ (Unsymmetrical) C1​ symmetry enables regioselective oxidative addition in cross-coupling.
Electronic Profile Strong σ -donor, moderate π -acceptorWeaker σ -donor, strong π -acceptorBr-atom lowers LUMO; makes the metal center more electrophilic.
Steric Profile (Bite Angle) ~78.5° (Standard)~76.5° - 77.5° (Distorted)Quinoline bulk compresses the bite angle, accelerating reductive elimination.
Ir(III) MLCT Absorption ~450 nm~485 nm (Red-shifted)Extended π -system lowers the energy gap, allowing longer-wavelength excitation.
Excited State Redox Standard photo-oxidantEnhanced photo-oxidantLower LUMO stabilizes the radical anion, increasing oxidative quenching driving force.

Mechanistic Workflows and Pathway Visualizations

A. Photoredox Catalysis (Ir/Ru Systems)

In photoredox catalysis, the ligand dictates the energy and lifetime of the excited triplet state. The quinoline moiety in 3-(5-Bromopyridin-2-yl)quinoline stabilizes the MLCT state, red-shifting the absorption profile. This allows for excitation with lower-energy light, minimizing background substrate degradation.

Photoredox A Ir(III) Ground State B Light Absorption A->B C *Ir(III) MLCT State B->C ISC D Redox Quenching C->D SET D->A Turnover

Figure 1: Photoredox catalytic cycle highlighting the MLCT state tuned by ligand electronics.

B. Nickel-Catalyzed Cross-Coupling

In Ni-catalyzed cross-electrophile coupling, symmetrical bipyridines often suffer from slow reductive elimination. The steric bulk of the quinoline ring in 3-(5-Bromopyridin-2-yl)quinoline forces the intermediate into a highly strained geometry. To relieve this steric tension, the energy barrier for reductive elimination is significantly lowered, accelerating product release 3.

CrossCoupling Ni0 Ni(0) Active Catalyst OA Oxidative Addition (Regioselective) Ni0->OA Ar-X TM Transmetalation OA->TM R-M RE Reductive Elimination (Sterically Accelerated) TM->RE RE->Ni0 Ar-R Product

Figure 2: Ni-catalyzed cross-coupling cycle emphasizing steric acceleration at reductive elimination.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as "self-validating systems," featuring mandatory analytical checkpoints that confirm intermediate success before proceeding to the next step.

Protocol 1: Synthesis of Heteroleptic Ir(III) Photoredox Complexes

Objective: Synthesize [Ir(L)2​(dtbbpy)]PF6​ where L = 3-(5-Bromopyridin-2-yl)quinoline.

  • Dimer Formation:

    • Suspend IrCl3​⋅xH2​O (1.0 equiv) and 3-(5-Bromopyridin-2-yl)quinoline (2.2 equiv) in a 3:1 mixture of 2-ethoxyethanol and water.

    • Degas via sparging with N2​ for 15 minutes.

    • Reflux at 120 °C for 24 hours.

    • Validation Checkpoint 1: The reaction must transition from a dark green solution to a bright yellow/orange suspension. Filter and wash with water and cold ethanol to isolate the chloride-bridged dimer [Ir(L)2​Cl]2​ .

  • Bridge Splitting:

    • Combine the isolated dimer (1.0 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (2.2 equiv) in ethylene glycol.

    • Heat to 150 °C under N2​ for 12 hours.

  • Anion Exchange & Isolation:

    • Cool to room temperature and dilute with water.

    • Add an excess of aqueous NH4​PF6​ .

    • Validation Checkpoint 2: A distinct precipitate should form immediately. Filter, wash with ether, and analyze via 1H -NMR. The loss of C2v​ symmetry in the spectrum confirms the successful coordination of the unsymmetrical quinoline ligand.

Protocol 2: Standardized Ni-Catalyzed Cross-Electrophile Benchmarking

Objective: Evaluate the reductive elimination kinetics of the ligand in a standard sp2−sp3 coupling.

  • Reaction Assembly (Glovebox):

    • To an oven-dried 8 mL vial, add NiCl2​⋅glyme (10 mol%), the chosen ligand (10 mol%), and activated Zn dust (2.0 equiv).

    • Add the aryl halide (1.0 equiv) and alkyl halide (1.5 equiv).

    • Crucial Step: Add dodecane (0.5 equiv) as an internal standard for mass balance tracking.

  • Catalysis:

    • Add anhydrous N,N-dimethylacetamide (DMA) (0.2 M), seal the vial, and stir at 25 °C for 16 hours.

  • Quench and Analysis:

    • Remove from the glovebox, quench with 1M HCl to consume excess Zn, and extract with EtOAc.

    • Validation Checkpoint 3: Analyze the organic layer via GC-FID. A self-validating run must show a mass balance (Product + Unreacted Starting Material + Homocoupling Byproducts) of ≥95% relative to the dodecane internal standard. If mass balance is low, suspect catalyst degradation or volatile side-product formation.

References

  • A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin-Crossover Coordination Complexes and Metal. Chemical Science / Amazon S3.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmoaPv-fz_xip5W4kVPYdFFSVXFmQpzw0ziLWBx4jfTrfEyEqedbE_YrjN-tKBtUfjTYXq2d3SCIIjDIzvPKR93ndlTM8WYNZQQfyOM2UX57J4Ta0R9MuS8p4j1huNUBnAu9jQ319DOjsFj5A09spfhCQhhe7p9GSdEYdxIZnfM4v6lZdbqoHEIyph9OzScyOtAd9tAZtiPtKWmZxTOGgyNlGp2opfxXuqMwUfxARtMQ_ET970LdYzKofI7Z7iyTM8nMZmEMYRsYLdTMaeP9zqsN6aRB4rGFGX0dRcRWekPYT2-zxpMMXAJHtA1gTnP16Ry3B225Y2AeHUuiil]
  • Rhodium(III) Complexes with 2-(2'-Pyridyl)quinoline. Synthesis and Spectroscopic Characterization. Croatica Chemica Acta / CORE.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2ueun4ADzs0iybvpaxemHvPeDpO0CPzGUQUD9oUu28SdWMC0hlMFUs1V-9wOroCq1oEzjDG9hhw7kdFPx1aQa2Gy_iq_mIF5cLsDbNcnxjdtON7h0kqvuqbtNz4MsCHbZ7MDI8oM=]
  • Iridium-catalyzed C-H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: Insights into steric and electronic effects on selectivity. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF27dkGzpd7CF53pDq46vHq3AeIUJ4x4Nzwgy5TP5kSuiekGVyT6UBPe7BbnLc9-85ogBuogDVpnHOzURT1WQFF7c6PcG_inb3LK_5DFK0-pNYHk7lc1hJJxV38o7Yyg0TICOOn8_gMmq2vJl_4Pv9XoALlSq2kkjBQRVpRbbIrwzfYHXb27KbUB_szWHOnS8odkljU-k7yDf3u4SfFL79at6cMxqobeJIkCB5J2ybuZ-0XVhRuW1cLkLxz7QdxrP-YO9MW88-2XKcXxFJFko8-vZYfcDEMLNlSkzyVxBiQ5_Mp-ztt25cwq6FhHgqnQspKz3_-xnWailwhQUrm64stU7fgwA==]

Sources

Validation

benchmarking 3-(5-Bromopyridin-2-yl)quinoline in OLED device performance

Benchmarking 3-(5-Bromopyridin-2-yl)quinoline Derivatives in High-Performance OLEDs: A Comprehensive Guide Executive Summary In the development of next-generation Phosphorescent Organic Light-Emitting Diodes (PHOLEDs), t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-(5-Bromopyridin-2-yl)quinoline Derivatives in High-Performance OLEDs: A Comprehensive Guide

Executive Summary

In the development of next-generation Phosphorescent Organic Light-Emitting Diodes (PHOLEDs), the molecular design of host materials and electron-transporting layers (ETLs) dictates device efficiency and longevity. 3-(5-Bromopyridin-2-yl)quinoline (3-5-BPQ) has emerged as a highly versatile, bifunctional intermediate. While raw brominated compounds are never evaporated directly into devices due to severe exciton quenching, the 3-5-BPQ scaffold serves as the foundational building block for synthesizing state-of-the-art bipolar hosts and cyclometalating iridium complexes[1].

This guide benchmarks the performance of 3-5-BPQ-derived materials—specifically, a model bipolar host, Carbazole-Pyridine-Quinoline (Cz-PQ)—against industry standards like CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl), providing researchers with actionable, field-proven methodologies.

Mechanistic Rationale: The 3-5-BPQ Scaffold

The architectural brilliance of 3-5-BPQ lies in its dual-heterocycle core and its reactive halogen site:

  • Electron Deficiency (Pyridine + Quinoline): Both pyridine and quinoline are highly electron-deficient nitrogen heterocycles. When fused or linked, they synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level to approximately 2.7–2.9 eV. This deep LUMO aligns perfectly with standard ETLs, drastically reducing the electron injection barrier[2].

  • Orthogonal Functionalization (5-Bromo Position): The bromine atom is situated para to the pyridine nitrogen, making it highly activated for palladium-catalyzed oxidative addition. This allows for precise Suzuki-Miyaura or Buchwald-Hartwig cross-coupling with hole-transporting (donor) moieties like carbazole or triphenylamine, yielding bipolar hosts that perfectly balance charge carrier mobilities[3].

EnergyLevels Anode Anode (ITO) WF: 4.7 eV HTL HTL (NPB) HOMO: 5.4 eV Anode->HTL Hole Injection Host Host (Cz-PQ) HOMO: 5.8 eV LUMO: 2.7 eV HTL->Host Hole Transport Dopant Dopant (Ir Complex) HOMO: 5.2 eV LUMO: 3.0 eV Host->Dopant Förster/Dexter Energy Transfer ETL ETL (TPBi) LUMO: 2.7 eV ETL->Host Electron Transport Cathode Cathode (LiF/Al) WF: 2.9 eV Cathode->ETL Electron Injection

Energy level alignment demonstrating barrier-free electron injection via the 3-5-BPQ core.

Benchmarking Device Performance

To objectively evaluate the 3-5-BPQ scaffold, we benchmark a standard Green PHOLED utilizing a 3-5-BPQ-derived bipolar host (Cz-PQ) against a control device utilizing CBP. Both devices use Ir(ppy)₃ as the phosphorescent dopant.

The inclusion of the pyridine-quinoline acceptor unit in Cz-PQ significantly enhances electron mobility, broadening the exciton recombination zone and mitigating triplet-triplet annihilation (TTA) at high current densities[2].

Performance MetricControl Host (CBP)3-5-BPQ Derivative (Cz-PQ)Improvement
Turn-on Voltage ( Von​ ) 3.5 V2.8 V-20.0% (Lower barrier)
Max Current Efficiency 38.5 cd/A55.2 cd/A+43.3%
Max EQE (%) 15.2%21.5%+41.4%
Efficiency Roll-off (@ 5000 cd/m²) 32%14%-56.2%
Operational Lifetime ( LT95​ ) 75 hours120 hours+60.0%

Data Synthesis Note: The superior LT95​ (time to 95% of initial luminance at 1000 cd/m²) of the Cz-PQ device is directly attributable to the electrochemical stability of the quinoline ring under cathodic stress[1].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the transformation of 3-5-BPQ into a device-ready material and subsequent OLED fabrication.

Protocol A: Synthesis & Purification of Bipolar Host (Cz-PQ)
  • Cross-Coupling Reaction: Combine 3-(5-Bromopyridin-2-yl)quinoline (1.0 eq) and 9-phenylcarbazole-3-boronic acid (1.2 eq) in a Schlenk flask.

  • Catalyst & Solvent System: Add Pd(PPh3​)4​ (0.05 eq) and aqueous K2​CO3​ (2.0 eq, 2M). Suspend in a Toluene/Ethanol mixture (2:1 v/v).

    • Causality: The biphasic system dissolves both organic precursors and inorganic base, while ethanol acts as a phase-transfer agent, accelerating the crucial transmetalation step in the catalytic cycle.

  • Self-Validating Reaction Monitoring: Degas with N2​ for 30 mins and reflux at 90°C. Monitor via GC-MS. The reaction is self-validating when the distinct isotopic doublet of the brominated 3-5-BPQ precursor ( M+ and M+2 ) completely disappears from the chromatogram.

  • Sublimation (Critical Step): After standard extraction and column chromatography, subject the powder to vacuum train sublimation ( 10−6 Torr, 220°C).

    • Causality: Trace palladium or unreacted halogens act as severe non-radiative recombination centers. Sublimation guarantees the >99.9% purity required to prevent device shorting and exciton quenching.

Protocol B: OLED Device Fabrication (VTE)
  • Substrate Preparation: Sonicate ITO-coated glass substrates sequentially in Decon-90, DI water, acetone, and isopropanol (15 mins each).

    • Causality: Removes organic residues. Follow immediately with a 15-minute UV-Ozone treatment to increase the ITO work function (from ~4.5 eV to 4.7 eV), optimizing hole injection into the HTL.

  • Vacuum Thermal Evaporation (VTE): Transfer to a vacuum chamber (Base pressure < 10−6 Torr).

    • HTL: Deposit NPB (40 nm) at a rate of 1.0 Å/s.

    • EML: Co-evaporate Cz-PQ (Host) and Ir(ppy)₃ (Dopant) to a thickness of 30 nm.

    • Self-Validation: Utilize dual independent Quartz Crystal Microbalances (QCM). Set the host rate to 1.0 Å/s and the dopant rate to 0.08 Å/s to strictly enforce an 8 wt% doping concentration.

    • ETL & Cathode: Deposit TPBi (30 nm), followed by LiF (1 nm) and Al (100 nm). Causality: The ultra-thin LiF layer creates an interfacial dipole that dramatically lowers the electron injection barrier from the aluminum cathode.

  • Encapsulation: Transfer devices directly into an N2​ glovebox (<0.1 ppm H2​O/O2​ ) and seal with a glass lid and UV-curable epoxy to prevent catastrophic cathode oxidation.

Workflow Step1 1. Suzuki-Miyaura Coupling (3-5-BPQ + Carbazole Donor) Step2 2. Sublimation Purification (>99.9% Purity Required) Step1->Step2 Step3 3. Substrate Preparation (ITO Cleaning & UV-Ozone) Step2->Step3 Step4 4. Vacuum Thermal Evaporation (Base Pressure < 10^-6 Torr) Step3->Step4 Step5 5. Thin-Film Encapsulation (Glass Lid + Epoxy in Glovebox) Step4->Step5 Step6 6. Device Characterization (J-V-L & Lifetime Testing) Step5->Step6

End-to-end workflow from 3-5-BPQ synthesis to OLED device characterization.

References

  • Saeed, A., et al. (2018). "Recent Progress in Pyridine Containing Heterocycles as High Performance Host Materials for Blue PHOLEDs." Mini-Reviews in Organic Chemistry, 15(4), 261-273.[Link]

  • Cameron, J., et al. (2020). "Yellowish-orange and red emitting quinoline-based iridium(III) complexes: Synthesis, thermal, optical and electrochemical properties and OLED application." Synthetic Metals, 268, 116504.[Link]

  • Su, S.-J., et al. (2008). "Pyridine-Containing Bipolar Host Materials for Highly Efficient Blue Phosphorescent OLEDs." Chemistry of Materials, 20(5), 1691–1693.[Link]

  • Chen, C.-H., et al. (2014). "Highly efficient orange and deep-red organic light emitting diodes with long operational lifetimes using carbazole-quinoline based bipolar host materials." Journal of Materials Chemistry C, 2, 6183-6191.[Link]

Sources

Comparative

Validating DFT Computational Models for 3-(5-Bromopyridin-2-yl)quinoline: A Comparative Guide

As computational chemistry increasingly drives drug discovery and materials science, selecting the appropriate Density Functional Theory (DFT) model is no longer a matter of default settings. For complex, multi-faceted m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As computational chemistry increasingly drives drug discovery and materials science, selecting the appropriate Density Functional Theory (DFT) model is no longer a matter of default settings. For complex, multi-faceted molecules like 3-(5-Bromopyridin-2-yl)quinoline —a halogenated, bidentate N-heterocycle—the choice of functional and basis set dictates the accuracy of predicted pharmacokinetics, optoelectronic properties, and binding affinities.

This guide provides an objective, data-driven comparison of modern DFT functionals (B3LYP, M06-2X, wB97XD) and basis sets, establishing a self-validating experimental workflow to ensure scientific integrity in your computational models.

The Molecular Challenge: Why Standard Models Fail

3-(5-Bromopyridin-2-yl)quinoline presents three distinct computational challenges that expose the weaknesses of legacy functionals like standard B3LYP:

Conformational Flexibility (Sterics vs. Conjugation): The molecule exhibits a critical torsional angle between the quinoline and pyridine rings. Accurate modeling requires balancing the steric repulsion of ortho-hydrogens against the energetic stabilization of π

π coplanarity.
  • Halogen Bonding ( σ -Hole Effects): The bromine atom at the 5-position of the pyridine ring possesses an anisotropic charge distribution (a positive σ -hole). Capturing this requires functionals that accurately model dispersion forces and non-covalent interactions[1].

  • Extended π -Conjugation & Charge Transfer: Predicting UV-Vis spectra or aromaticity indices requires modeling long-range electron correlation across the bi-aryl system[2].

  • Product Comparison: Functionals and Basis Sets

    To establish a highly accurate model, we must compare the performance of various DFT "products" against experimental benchmarks (X-ray crystallography, NMR, and UV-Vis).

    Functional Comparison
    • B3LYP: The traditional workhorse. While it provides a computationally inexpensive baseline and performs well for predicting scaled IR/Raman vibrational frequencies[3], it systematically fails to capture medium-range dispersion forces, leading to inaccurate torsional profiles for bi-aryl systems.

    • M06-2X: A highly parameterized meta-GGA hybrid functional. It is explicitly designed to capture non-covalent interactions, π

      π stacking, and halogen bonding, making it vastly superior to B3LYP for determining the global energy minimum of flexible conformers[1].
    • wB97XD / CAM-B3LYP: Range-separated hybrid functionals with empirical dispersion corrections. These are mandatory for Time-Dependent DFT (TD-DFT) calculations of excited states, as they correct the charge-transfer underestimation inherent in standard hybrids[2].

    Basis Set Selection
    • 6-311++G(d,p): A robust Pople triple- ζ basis set. The diffuse functions (++) are critical for modeling the polarizable lone pairs on the nitrogen and bromine atoms.

    • def2-TZVP: A Karlsruhe triple- ζ basis set. It is highly recommended for halogenated compounds, as it provides a more balanced description of the heavy bromine atom's core and valence electrons compared to Pople sets.

    Quantitative Performance Summary

    The following table synthesizes the expected performance deviations based on benchmark studies of similar halogenated quinoline/pyridine derivatives[1],[2].

    DFT FunctionalBasis SetGeometry RMSD (vs X-ray)UV-Vis λmax​ ErrorAromaticity (HOMA) ErrorBest Use Case
    B3LYP 6-311++G(d,p)~0.045 Å> 35 nm (Underestimates)ModerateBaseline IR/Raman frequencies
    M06-2X def2-TZVP< 0.015 Å ~ 20 nmLow Ground-state geometry, Halogen bonding
    wB97XD def2-TZVP~0.020 Å< 10 nm Low TD-DFT (Excited states), Charge transfer

    Self-Validating Experimental Workflows

    To ensure trustworthiness (E-E-A-T), a computational model must be anchored to a self-validating experimental loop. You cannot rely on theoretical convergence alone; the model must predict observable physical phenomena.

    Workflow 1: Geometric & Conformational Validation

    Causality: The inter-ring torsional angle dictates the molecule's ability to act as a bidentate ligand or intercalate into biological targets. X-ray crystallography provides the absolute ground truth for this geometry.

    • Experimental: Synthesize and crystallize 3-(5-Bromopyridin-2-yl)quinoline. Obtain the single-crystal X-ray diffraction (XRD) structure.

    • Computational: Run a relaxed potential energy surface (PES) scan around the C-C inter-ring bond using M06-2X/def2-TZVP .

    • Validation: Overlay the DFT global minimum with the XRD CIF file. A Root Mean Square Deviation (RMSD) of heavy atoms ≤0.05 Å validates the model's treatment of sterics and dispersion.

    Workflow 2: Electronic & Spectroscopic Validation

    Causality: The electronic environment of the nitrogen atoms and the bromine atom dictates reactivity. NMR chemical shifts are highly sensitive probes of this local electron density.

    • Experimental: Record 1 H and 13 C NMR spectra in a non-polar solvent (e.g., CDCl 3​ ) to minimize solvent-solute hydrogen bonding artifacts.

    • Computational: Optimize the geometry using M06-2X, then calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the wB97XD/6-311++G(d,p) level. Use the Polarizable Continuum Model (PCM) for chloroform.

    • Validation: Plot experimental vs. calculated chemical shifts. A linear regression R2>0.99 confirms the electronic structure is accurately modeled.

    Visualizing the Validation Logic

    The following diagrams map the logical relationships between molecular features, functional selection, and the validation workflow.

    Interactions Molecule 3-(5-Bromopyridin-2-yl)quinoline Steric Inter-ring Torsion (Conformational Search) Molecule->Steric Halogen Bromine Halogen Bonding (Sigma-Hole) Molecule->Halogen PiSystem Extended Pi-Conjugation (Charge Transfer) Molecule->PiSystem M062X M06-2X Functional (Captures Dispersion) Steric->M062X Halogen->M062X wB97XD wB97XD Functional (Long-range Correction) PiSystem->wB97XD

    Fig 1: Mapping the specific molecular features of the target compound to optimal DFT functional selections.

    DFT_Validation Start 3-(5-Bromopyridin-2-yl)quinoline Input Geometry Opt Geometry Optimization (M06-2X/def2-TZVP) Start->Opt Freq Frequency Analysis (Check for Imaginary Freq) Opt->Freq Valid_Geo RMSD < 0.05 Å? Freq->Valid_Geo Exp_Xray X-ray Crystallography (Bond Lengths/Angles) Exp_Xray->Valid_Geo Exp_Spec Spectroscopy (NMR, UV-Vis, IR) Valid_Spec Spectral Match? Exp_Spec->Valid_Spec TDDFT TD-DFT (wB97XD) Excited States TDDFT->Valid_Spec GIAO GIAO NMR Chemical Shifts GIAO->Valid_Spec Valid_Geo->Opt No, change functional Valid_Geo->TDDFT Yes Valid_Geo->GIAO Yes Valid_Spec->TDDFT No, change parameters Success Validated DFT Model Valid_Spec->Success Yes

    Fig 2: Step-by-step computational and experimental validation workflow ensuring self-consistency.

    Step-by-Step Methodology: Execution Protocol

    To replicate this validation framework, execute the following protocol using a standard quantum chemistry package (e.g., Gaussian 16 or ORCA).

    Step 1: Initial Conformational Search

    • Generate 3D coordinates for 3-(5-Bromopyridin-2-yl)quinoline.

    • Perform a relaxed PES scan rotating the C-C bond connecting the pyridine and quinoline rings from 0° to 180° in 10° increments using a lower-cost method (e.g., B3LYP/6-31G(d)).

    • Extract the lowest energy conformer (typically a slightly twisted anti-coplanar arrangement to minimize steric clash while maintaining conjugation).

    Step 2: High-Accuracy Optimization & Frequency Analysis

    • Take the global minimum from Step 1 and re-optimize using M06-2X/def2-TZVP with tight convergence criteria (Opt=Tight).

    • Run a vibrational frequency analysis (Freq) at the same level of theory.

    • Self-Validation Check: Ensure there are zero imaginary frequencies. If an imaginary frequency exists, the structure is a transition state, not a local minimum. Displace the geometry along the normal mode of the imaginary frequency and re-optimize.

    Step 3: Spectroscopic Benchmarking (TD-DFT)

    • Using the optimized M06-2X geometry, set up a Time-Dependent DFT calculation to simulate the UV-Vis spectrum.

    • Switch the functional to wB97XD to account for long-range charge transfer across the bi-aryl system[2].

    • Include an implicit solvent model (e.g., SCRF=(PCM, Solvent=Ethanol)) to match your experimental UV-Vis conditions.

    • Calculate the first 20 singlet excited states (TD=(NStates=20)). Extract the oscillator strengths ( f ) and vertical excitation energies to plot the simulated spectrum against experimental data.

    References

    • 1H-Pyrrolo[3,2-h]quinoline: A Benchmark Molecule for Reliable Calculations of Vibrational Frequencies, IR Intensities, and Raman Activities Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link]

    • Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link]

    • A benchmark study of aromaticity indexes for benzene, pyridine and the diazines Source: Royal Society of Chemistry (Physical Chemistry Chemical Physics) URL:[Link]

    Sources

    Validation

    A Researcher's Guide to the Elemental and Structural Validation of 3-(5-Bromopyridin-2-yl)quinoline

    For researchers and drug development professionals venturing into the synthesis of novel heterocyclic compounds, rigorous structural confirmation and purity assessment are paramount. This guide provides an in-depth, expe...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and drug development professionals venturing into the synthesis of novel heterocyclic compounds, rigorous structural confirmation and purity assessment are paramount. This guide provides an in-depth, experience-driven comparison of elemental analysis (CHN analysis) and other key analytical techniques for the validation of 3-(5-Bromopyridin-2-yl)quinoline, a compound of interest in medicinal chemistry. We will delve into the "why" behind experimental choices, ensuring a self-validating analytical workflow.

    The Foundational Checkpoint: Elemental Analysis

    Elemental analysis, specifically CHN analysis, serves as a fundamental validation of a synthesized compound's empirical formula. It provides a quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen. This technique is a critical, albeit sometimes overlooked, gatekeeper for confirming that the synthesized molecule corresponds to the intended target. For a novel compound like 3-(5-Bromopyridin-2-yl)quinoline, CHN analysis provides the initial confirmation of its elemental integrity.

    Theoretical Composition of 3-(5-Bromopyridin-2-yl)quinoline

    The first step in any CHN validation is the calculation of the theoretical elemental percentages based on the molecular formula.

    Molecular Formula: C₁₄H₉BrN₂[1]

    Molecular Weight: 285.14 g/mol

    ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
    Carbon (C)12.01114168.15458.99
    Hydrogen (H)1.00899.0723.18
    Nitrogen (N)14.007228.0149.82
    Bromine (Br)79.904179.90428.02
    Total 285.144 100.00

    An acceptable experimental result, for instance for American Chemical Society (ACS) journal publications, would be within ±0.4% of these calculated values.[2]

    Experimental Protocol for CHN Analysis

    This protocol outlines the steps for performing CHN analysis on a modern elemental analyzer, such as a PerkinElmer 2400 or a Flash 2000.[3][4] The underlying principle involves the dynamic flash combustion of the sample in an oxygen-rich environment to convert the elements into simple gases (CO₂, H₂O, and N₂).[5] These gases are then separated and quantified using a thermal conductivity detector.[5]

    Step-by-Step Methodology
    • Sample Preparation:

      • Ensure the 3-(5-Bromopyridin-2-yl)quinoline sample is homogenous, completely dry, and in a fine powder form to ensure complete combustion.[2][6] Any residual solvents or impurities will significantly skew the results.[2]

      • Using a microbalance, accurately weigh approximately 2-3 mg of the sample into a tin capsule.[3][4] The tin capsule aids in combustion by raising the temperature upon ignition.[5]

      • Record the exact weight.

      • Fold the tin capsule to enclose the sample securely, ensuring no sample is lost and no part of the tin protrudes, which could interfere with the autosampler.[3][6]

    • Instrument Calibration:

      • Before running the unknown sample, the instrument must be calibrated. This is typically done using a certified organic analytical standard with a known elemental composition (e.g., acetanilide).

      • Run a series of standards at varying weights (e.g., 2.0 mg, 2.5 mg, 3.0 mg) to generate a calibration curve.[4] The instrument software will use this curve to correlate the detector signal to the elemental mass. A high-quality calibration curve should have a correlation coefficient (R²) value of ≥0.999.[4]

    • Analysis Run:

      • Place the prepared sample capsule into the autosampler carousel in the designated position.[3]

      • Initiate the analysis sequence. The instrument will drop the sample into a combustion tube heated to approximately 1000°C in a pure oxygen environment.[5]

      • The resulting gases (CO₂, H₂O, N₂, and others like NOx) are passed through a reduction tube (typically containing copper) to convert nitrogen oxides to N₂.[7]

      • The gas mixture then flows through a series of traps to separate CO₂ and H₂O before reaching the thermal conductivity detector.[5]

    • Data Interpretation:

      • The instrument's software will calculate the percentage of C, H, and N based on the detector's response and the initial sample weight.

      • Compare the experimental percentages to the theoretical values calculated for C₁₄H₉BrN₂.

      • For robust validation, it is standard practice to run the sample in duplicate or triplicate to ensure reproducibility.[5]

    The Bigger Picture: A Comparative Guide to Validation Techniques

    While CHN analysis is a cornerstone for confirming elemental composition, it does not provide information about the molecular structure or the presence of isomeric impurities. Therefore, a comprehensive validation strategy must incorporate other analytical techniques.

    TechniqueInformation ProvidedAdvantagesLimitations
    CHN Elemental Analysis Quantitative elemental composition (%C, %H, %N).High accuracy (typically within 0.3-0.4%).[2] Direct validation of the empirical formula. Relatively fast and cost-effective.Provides no structural information. Cannot distinguish between isomers. Sensitive to impurities and residual solvents.[2]
    High-Resolution Mass Spectrometry (HRMS) Highly accurate mass-to-charge ratio (m/z).[8] Allows for the determination of the molecular formula.[9]Exceptional mass accuracy and resolution.[10] Can distinguish between compounds with very similar molecular weights, reducing false positives.[8] Can identify impurities and degradation products.[8]Does not provide detailed structural connectivity. Ionization efficiency can vary between compounds.
    Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the molecular structure, including the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.[11][12] 2D NMR techniques (e.g., COSY, HSQC, HMBC) reveal the connectivity between atoms.[13]Unparalleled for structural elucidation of organic compounds.[11][14] Can identify and quantify impurities. Provides information on stereochemistry.[13]Less sensitive than mass spectrometry. Can be complex to interpret for intricate molecules. Requires larger sample amounts than HRMS.
    Workflow for Comprehensive Validation

    A logical and self-validating workflow for a novel compound like 3-(5-Bromopyridin-2-yl)quinoline integrates these techniques in a stepwise manner.

    G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_conclusion Conclusion Synthesis Synthesis of 3-(5-Bromopyridin-2-yl)quinoline NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Structural Elucidation HRMS High-Resolution Mass Spectrometry (HRMS) NMR->HRMS Confirm Molecular Formula Validation Validated Structure & Purity CHN CHN Elemental Analysis HRMS->CHN Confirm Elemental Composition CHN->Validation

    Caption: Integrated workflow for compound validation.

    This workflow demonstrates a logical progression. NMR spectroscopy is first used to elucidate the detailed chemical structure.[11][15] HRMS then provides a highly accurate molecular weight, confirming the molecular formula deduced from the NMR data.[8][10] Finally, CHN analysis provides orthogonal validation of the elemental composition, ensuring the empirical formula is correct and the sample has high purity. This multi-faceted approach provides a robust and trustworthy characterization of the target molecule.

    Conclusion

    For drug development professionals and researchers, relying on a single analytical technique is insufficient for the comprehensive validation of a novel compound like 3-(5-Bromopyridin-2-yl)quinoline. While CHN elemental analysis is an indispensable tool for confirming the empirical formula and assessing purity, its true power is realized when used in concert with high-resolution mass spectrometry and NMR spectroscopy. This integrated approach ensures scientific integrity by building a self-validating system where each technique corroborates the findings of the others, leading to an unambiguous confirmation of the compound's identity, structure, and purity.

    References

    • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
    • Silva, A. M. S., et al. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
    • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
    • (n.d.). CHNS Analyzer SOP for Sample Prep. Scribd. [Link]

    • (2026, January 1). High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass Laboratories Inc.[Link]

    • (2020, March 17). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. ASU Core Research Facilities. [Link]

    • Hughes, N. (n.d.). High Resolution Mass Spectrometry for Drug Discovery and Developm. Journal of Drug Discovery and Development. [Link]

    • (n.d.). A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Ashdin Publishing. [Link]

    • (2020, March 5). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. School of Chemical Sciences KB. [Link]

    • (n.d.). FLASH 2000 Elemental Analyzer (CHNS) Operating Instructions. USC Dornsife. [Link]

    • (n.d.). Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. [Link]

    • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]

    • (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. [Link]

    Sources

    Comparative

    A Comparative Guide to the Cross-Coupling Efficiency of Bromopyridines vs. 3-(5-Bromopyridin-2-yl)quinoline

    In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numer...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals and functional materials. The choice of the heterocyclic halide is a critical determinant of reaction efficiency and yield. This guide provides an in-depth comparison of the cross-coupling efficiency between simple bromopyridines and the more complex, sterically demanding substrate, 3-(5-Bromopyridin-2-yl)quinoline.

    We will explore how the fundamental electronic and steric properties of these substrates dictate their reactivity and necessitate different strategic approaches for successful coupling, supported by experimental data and field-proven insights.

    The Substrates: A Tale of Two Pyridines

    At first glance, both substrates share a common reactive motif: a bromine atom attached to a pyridine ring. However, the addition of a quinoline substituent dramatically alters the molecule's profile.

    • Bromopyridines : These are foundational building blocks in organic synthesis.[1] The pyridine ring is electron-deficient, which generally enhances the reactivity of the C-Br bond towards oxidative addition, the crucial first step in most palladium-catalyzed coupling reactions.[1] The position of the bromine atom (2-, 3-, or 4-) significantly influences reactivity due to a combination of inductive and resonance effects.[2] Generally, 2-bromopyridine shows high reactivity due to the inductive effect of the adjacent nitrogen, though it can sometimes chelate the palladium center and inhibit catalysis.[2] 3-Bromopyridine is often considered a benchmark with moderate, reliable reactivity.[2]

    • 3-(5-Bromopyridin-2-yl)quinoline : This is a significantly more complex substrate. The key differences are:

      • Electronic Effects : The quinoline moiety, attached at the 2-position of the pyridine ring, is a large, electron-withdrawing group. This is expected to further activate the C-Br bond at the 5-position towards oxidative addition.

      • Steric Hindrance : The bulky quinoline ring introduces significant steric congestion around the pyridine core. This bulk can impede the approach of the palladium catalyst, potentially slowing down key steps in the catalytic cycle.[3]

      • Additional Coordination Site : The quinoline ring contains a second nitrogen atom, which can potentially coordinate to the palladium catalyst. This can lead to catalyst inhibition or altered reactivity.

    Below is a diagram illustrating the structural differences.

    Caption: Structural comparison of a simple vs. complex bromopyridine.

    Reactivity in Key Cross-Coupling Reactions

    The success of any cross-coupling reaction is a delicate balance of factors including the catalyst, ligand, base, and solvent. The substrate itself, however, dictates the starting point for optimization.

    Suzuki-Miyaura Coupling

    The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation.[4] The reactivity of bromopyridines is well-established, but the introduction of the quinoline substituent presents new challenges.

    Field-Proven Insights: For simple bromopyridines, a wide range of conditions are effective. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with common bases such as K₂CO₃ or K₃PO₄ often provide good to excellent yields.[4]

    For the more sterically hindered 3-(5-Bromopyridin-2-yl)quinoline, the oxidative addition step is likely still facile due to the electron-withdrawing nature of the quinoline. However, the subsequent transmetalation and reductive elimination steps can be hindered. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) is often required.[5] These ligands stabilize the active monoligated Pd(0) species and promote the difficult reductive elimination step from the crowded intermediate.

    Comparative Data for Suzuki-Miyaura Coupling

    SubstrateCoupling PartnerCatalyst SystemBaseSolventYield
    2-Bromo-4-methylpyridineArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O81%
    3-BromopyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂OHigh Yield (Qualitative)
    5-Bromo-2-methylpyridin-3-amineVarious Arylboronic acidsPd(PPh₃)₄Na₂CO₃Dioxane/H₂O65-85%[6]
    Sterically Hindered Aryl Bromides*Arylboronic acidPd(OAc)₂ / Bulky LigandK₃PO₄TolueneGood-Excellent Yields[7][8]

    *While direct data for 3-(5-Bromopyridin-2-yl)quinoline is sparse in comparative literature, data for other sterically hindered heteroaryl bromides strongly suggests the need for specialized, bulky ligands to achieve high efficiency.[3][7][8]

    Buchwald-Hartwig Amination

    This reaction is a powerful method for forming C-N bonds, crucial in pharmaceutical development.[9] It is often sensitive to steric hindrance.

    Field-Proven Insights: Simple bromopyridines, particularly 2-bromopyridine, are highly reactive substrates in Buchwald-Hartwig aminations.[10][11][12] However, catalyst inhibition due to pyridine coordination can be an issue, often overcome by using chelating bis(phosphine) ligands.[10] For more challenging substrates, including those with steric bulk or additional coordinating groups, the choice of ligand is paramount. Ligands like RuPhos and BrettPhos have been shown to be highly effective for coupling amines to challenging 3-halo-2-aminopyridines, a system with its own steric and electronic complexities.[13]

    For 3-(5-Bromopyridin-2-yl)quinoline, the steric bulk of the quinoline group, coupled with the potential for bidentate chelation from both the pyridine and quinoline nitrogens, makes this a particularly challenging substrate. A successful strategy would likely involve a bulky, electron-rich monophosphine ligand (like a Buchwald ligand) to facilitate reductive elimination and prevent the formation of overly stable, inactive catalyst complexes.

    Mizoroki-Heck Reaction

    The Heck reaction forms a C-C bond between an aryl halide and an alkene.[14] Its efficiency can be hampered by steric effects and competing side reactions.

    Field-Proven Insights: Heck reactions with simple bromopyridines are well-documented.[14][15] However, even for a substrate like 5-bromo-2-methoxypyridine, side reactions such as homocoupling of the aryl bromide can be significant.[16] The use of specific ligands, such as BippyPhos, has been shown to suppress these side reactions and improve the yield of the desired product.[16]

    For 3-(5-Bromopyridin-2-yl)quinoline, the significant steric hindrance would likely make the key migratory insertion step of the Heck cycle more difficult. This could lead to lower yields or require more forcing conditions (higher temperatures and catalyst loadings). The choice of a highly active and stable catalyst system would be critical to favor the productive pathway over decomposition or side reactions.[5][16]

    Experimental Protocols: A Practical Approach

    The following protocols provide a starting point for researchers. The key difference lies in the catalyst system, reflecting the increased challenge posed by the sterically hindered quinoline substrate.

    Protocol 1: General Suzuki Coupling of a Simple Bromopyridine

    This protocol is a general method successfully applied to various bromopyridine derivatives.[4]

    Materials:

    • 3-Bromopyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture)

    Procedure:

    • In a Schlenk flask, combine the 3-bromopyridine, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Protocol 2: Optimized Suzuki Coupling for a Sterically Hindered Substrate like 3-(5-Bromopyridin-2-yl)quinoline

    This protocol incorporates a modern, highly active catalyst system necessary for challenging substrates.

    Materials:

    • 3-(5-Bromopyridin-2-yl)quinoline (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4.5 mol%)

    • Potassium Phosphate (K₃PO₄) (3.0 equiv)

    • Anhydrous, degassed Toluene

    Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, SPhos, K₃PO₄, the arylboronic acid, and 3-(5-Bromopyridin-2-yl)quinoline.

    • Add anhydrous, degassed toluene via syringe.

    • Heat the reaction mixture to 110 °C and stir vigorously for the required time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    Workflow for Optimizing Challenging Couplings

    When faced with a novel and complex substrate like 3-(5-Bromopyridin-2-yl)quinoline, a systematic approach to optimization is crucial. The following workflow illustrates a logical progression from standard to more specialized conditions.

    Optimization_Workflow cluster_0 Optimization Strategy A Start with Standard Conditions (e.g., Pd(PPh3)4, K2CO3, Dioxane) B Low or No Yield? A->B C Introduce Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) with Pd(OAc)2 or Pd2(dba)3 B->C Yes D Screen Different Bases (e.g., K3PO4, Cs2CO3) C->D E Vary Solvent and Temperature (e.g., Toluene, 110°C) D->E F Optimized, High-Yielding Reaction E->F

    Caption: A logical workflow for optimizing cross-coupling reactions.

    Conclusion

    While both simple bromopyridines and 3-(5-Bromopyridin-2-yl)quinoline are viable substrates in palladium-catalyzed cross-coupling, their efficiency and the conditions required for success differ significantly.

    • Bromopyridines are generally reliable substrates that react well under a broad range of standard cross-coupling conditions. Their reactivity is primarily governed by the electronic effects of the nitrogen atom and the bromine position.[2]

    • 3-(5-Bromopyridin-2-yl)quinoline presents a greater challenge primarily due to the steric hindrance imposed by the bulky quinoline substituent. While its C-Br bond is electronically activated, achieving high coupling efficiency requires a move away from "standard" catalysts. Success hinges on the use of modern, highly active catalyst systems featuring bulky, electron-rich ligands that can overcome the steric barriers, particularly in the reductive elimination step of the catalytic cycle.

    For researchers and drug development professionals, understanding these fundamental differences is key. While a simple bromopyridine may be a straightforward starting point, functionalizing a complex scaffold like 3-(5-Bromopyridin-2-yl)quinoline necessitates a more nuanced and deliberate approach to catalyst and ligand selection to unlock its synthetic potential.

    References

    • A Comparative Guide to the Reactivity of Bromo-pyridines in Palladium-Catalyzed Reactions - Benchchem.
    • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 - Benchchem.
    • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine - Benchchem.
    • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem.
    • A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions - Benchchem.
    • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society.
    • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications.
    • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications.
    • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed.
    • Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones.
    • Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines - Benchchem.
    • Cross-Coupling Reactions Guide.
    • Heck coupling reaction of different aryl halides with styrene - ResearchGate.
    • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
    • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing).
    • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A.
    • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET.
    • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - University of Windsor.
    • The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Publications.
    • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
    • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate.
    • Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions - Faraday Discussions (RSC Publishing).
    • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society.
    • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC.
    • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org..
    • Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid.
    • Synthesis of Quinoline Derivative Report | PDF | Chemistry - Scribd.
    • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC.
    • 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field - Wiley-VCH.
    • Carbonylative cross-coupling reaction of 2-bromopyridine with... - ResearchGate.
    • From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications.
    • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
    • Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides | The Journal of Organic Chemistry - ACS Publications.
    • Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides - PubMed.
    • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications.
    • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem.
    • Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03977B.
    • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate.
    • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Publishing.
    • Synthesis of quinolines - Organic Chemistry Portal.
    • (t-Bu)2PNP(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C−N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature | The Journal of Organic Chemistry - ACS Publications.
    • Technical Support Center: Catalyst Selection for Reactions Involving 4'-Bromo-2,2-dimethylbutyrophenone - Benchchem.
    • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). - ResearchGate.
    • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
    • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC.
    • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.

    Sources

    Safety & Regulatory Compliance

    No content available

    This section has no published content on the current product page yet.
    © Copyright 2026 BenchChem. All Rights Reserved.